Lesinurad
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQFOYHRJSUHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026091 | |
| Record name | Lesinurad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878672-00-5, 1890222-25-9, 1890222-26-0 | |
| Record name | Lesinurad | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878672-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lesinurad [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878672005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lesinurad, (4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lesinurad, (4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lesinurad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11560 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lesinurad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LESINURAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ERP08I3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LESINURAD, (4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59CAT99RS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LESINURAD, (4S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73WY698HZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Lesinurad's Action on URAT1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of lesinurad, a selective uric acid reabsorption inhibitor, with a specific focus on its interaction with the urate transporter 1 (URAT1). This document delves into the molecular interactions, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound and its effects on URAT1.
Introduction to this compound and URAT1
Gout is a painful form of inflammatory arthritis characterized by hyperuricemia, an excess of uric acid in the blood.[1] The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[2][3] Inhibition of URAT1 is a primary therapeutic strategy for increasing uric acid excretion and lowering serum uric acid levels.[4]
This compound is an oral, selective uric acid reabsorption inhibitor (SURI) that targets URAT1.[2][5] By inhibiting URAT1, this compound effectively increases the fractional excretion of uric acid, thereby reducing serum uric acid concentrations.[6][7] It is approved for the treatment of hyperuricemia associated with gout, typically in combination with a xanthine oxidase inhibitor.[5]
Molecular Mechanism of Action
This compound acts as a competitive inhibitor of URAT1, binding to the transporter to block the reabsorption of uric acid.[2] Structural and functional studies have revealed that the interaction between this compound and URAT1 is highly specific. A critical residue for this high-affinity binding is Phenylalanine 365 (Phe365) within the URAT1 transporter.[2] The interaction with Phe365 is thought to be a key determinant of this compound's potency.[2]
In addition to its primary action on URAT1, this compound also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption.[2][6] However, it displays favorable selectivity, with less significant inhibition of other organic anion transporters like OAT1 and OAT3 at clinically relevant concentrations, which is a desirable property to minimize potential drug-drug interactions.[2]
Quantitative Inhibitory Data
The inhibitory potency of this compound and other relevant compounds against URAT1 and other transporters has been quantified in numerous in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. A summary of these values is presented in the table below for comparative analysis.
| Compound | Transporter | IC50 (µM) | Reference(s) |
| This compound | URAT1 | 3.36 - 7.3 | [2][6][8] |
| OAT4 | 2.03 - 3.7 | [2][6] | |
| OAT1 | ~9 | [9] | |
| OAT3 | ~9 | [9] | |
| Benzbromarone | URAT1 | 0.190 - 0.29 | [2][10] |
| OAT4 | 3.19 | [2] | |
| Probenecid | URAT1 | 13.23 | [2] |
| OAT4 | 15.54 | [2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound's mechanism of action on URAT1.
Cell Culture and Maintenance of HEK-293T Cells
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells are utilized due to their high transfectability and robust protein expression.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Cells are passaged every 2-3 days or when they reach 80-90% confluency. Adherent cells are detached using a 0.25% trypsin-EDTA solution.
Transient Transfection of HEK-293T Cells with URAT1 Plasmid
-
Seeding: HEK-293T cells are seeded into 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA: A mammalian expression vector containing the full-length cDNA of human URAT1 (SLC22A12) is used.
-
Transfection Reagent: A commercially available lipid-based transfection reagent (e.g., Lipofectamine® 3000) is used according to the manufacturer's instructions.
-
Procedure:
-
For each well, plasmid DNA and the transfection reagent are separately diluted in a serum-free medium (e.g., Opti-MEM®).
-
The diluted DNA and transfection reagent are then combined and incubated at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.
-
The complex mixture is added dropwise to the cells in the 24-well plate containing fresh culture medium.
-
Cells are incubated for 24-48 hours post-transfection to allow for sufficient expression of the URAT1 transporter on the cell membrane.
-
In Vitro URAT1 Inhibition Assay (Radiolabeled Uric Acid Uptake)
-
Preparation of Test Compounds:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the stock solution are made in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.
-
-
Uric Acid Uptake Assay:
-
Wash: 48 hours post-transfection, the culture medium is removed, and the cells are washed twice with a pre-warmed wash buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4).
-
Pre-incubation: Cells are pre-incubated with the various concentrations of this compound or vehicle (DMSO) in the assay buffer for 10-15 minutes at 37°C.
-
Uptake Initiation: The pre-incubation solution is removed, and the uptake is initiated by adding the assay buffer containing [14C]-labeled uric acid (e.g., at a final concentration of 50 µM) and the respective concentrations of this compound.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes) at 37°C, the uptake is terminated by rapidly aspirating the uptake solution and washing the cells three times with ice-cold wash buffer.
-
Cell Lysis: The cells are lysed by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Quantification: The radioactivity in the cell lysates is measured using a liquid scintillation counter. The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uric acid uptake.
-
-
Data Analysis:
-
The uric acid uptake in mock-transfected cells (cells transfected with an empty vector) is subtracted from the uptake in URAT1-transfected cells to determine the specific URAT1-mediated uptake.
-
The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control (0% inhibition).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using a non-linear regression analysis software (e.g., GraphPad Prism).
-
Conclusion
This compound effectively reduces serum uric acid levels by selectively inhibiting the URAT1 transporter, a key component in renal uric acid reabsorption. Its mechanism of action is well-characterized, involving a high-affinity interaction with the transporter, with the Phe365 residue playing a crucial role. The in vitro and in vivo data consistently support its function as a potent URAT1 inhibitor. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel uricosuric agents targeting URAT1 for the management of hyperuricemia and gout.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.bcm.edu [cdn.bcm.edu]
- 3. HEK Cell Splitting and Maintenance | Şen Lab [receptor.nsm.uh.edu]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of this compound and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. cdn.origene.com [cdn.origene.com]
- 9. editxor.com [editxor.com]
- 10. Determination of this compound in rat plasma by a UHPLC–MS/MS assay - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lesinurad in Uric Acid Excretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary contributor to the development of gout, a painful inflammatory arthritis.[1] Lesinurad, a selective uric acid reabsorption inhibitor (SURI), represents a significant therapeutic advancement in the management of hyperuricemia associated with gout.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role in enhancing uric acid excretion. It details the molecular targets of this compound, summarizes key quantitative data from clinical and preclinical studies, and outlines the experimental protocols used to characterize its activity. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development in the field of gout and hyperuricemia.
Introduction: The Challenge of Hyperuricemia and Gout
Gout is precipitated by the deposition of monosodium urate crystals in joints and soft tissues, a direct consequence of sustained hyperuricemia.[1] In a majority of patients, hyperuricemia arises from inefficient renal excretion of uric acid.[1][4] The kidneys play a crucial role in maintaining urate homeostasis through a complex process of glomerular filtration followed by reabsorption and secretion in the proximal tubules.[5][6][7] Urate transporters in the renal proximal tubule are key players in this process, with the balance between reabsorption and secretion determining the net excretion of uric acid.[5][8]
Mechanism of Action of this compound
This compound exerts its therapeutic effect by specifically targeting and inhibiting key transporters responsible for the reabsorption of uric acid in the kidneys, thereby increasing its excretion in urine and lowering serum uric acid levels.[9][10]
Molecular Targets: URAT1 and OAT4
This compound's primary targets are the urate transporter 1 (URAT1) and the organic anion transporter 4 (OAT4), both located on the apical membrane of proximal tubule epithelial cells.[2][4][11]
-
URAT1 (SLC22A12): This transporter is responsible for the majority of filtered uric acid reabsorption from the renal tubular lumen.[5][9] By inhibiting URAT1, this compound effectively blocks this primary reabsorption pathway.[9][10]
-
OAT4 (SLC22A11): OAT4 is another apical transporter involved in urate reabsorption and has been implicated in diuretic-induced hyperuricemia.[5][9] this compound's inhibition of OAT4 provides an additional mechanism to promote uric acid excretion.[9][11]
Unlike some other uricosuric agents, such as probenecid, this compound does not significantly inhibit organic anion transporters 1 (OAT1) or OAT3 at clinically relevant concentrations, which may contribute to its favorable drug-drug interaction profile.[11][12] Furthermore, it does not affect the basolateral transporter GLUT9 (SLC2A9), which is involved in the exit of reabsorbed urate from the tubular cell into the bloodstream.[12][13]
Signaling Pathway of Uric Acid Reabsorption and this compound's Intervention
The following diagram illustrates the key transporters involved in uric acid handling in the renal proximal tubule and the points of intervention by this compound.
Quantitative Data Summary
The efficacy of this compound in lowering serum uric acid has been demonstrated in numerous clinical trials. The following tables summarize key pharmacokinetic and pharmacodynamic data.
Table 1: Pharmacokinetics of this compound
| Parameter | Value | Reference |
| Absolute Bioavailability | ~100% | [9][13] |
| Time to Cmax (Tmax) | 1 to 4 hours | [2][9] |
| Plasma Protein Binding | >98% (mainly albumin) | [9] |
| Metabolism | Primarily via CYP2C9 | [2][9] |
| Elimination Half-life (t½) | ~5 hours | [9] |
| Excretion | ~63% in urine, ~32% in feces | [2][9] |
| Unchanged in Urine | ~30% of the dose | [2][9] |
Table 2: Pharmacodynamic Effects of this compound (Single Dose in Healthy Volunteers)
| Dose | Maximum sUA Reduction (at 6 hours) | sUA Reduction (at 24 hours) | Fold Increase in FEUA (at 6 hours) | Reference |
| 200 mg | ~33% - 46% | ~26% | 3.6-fold | [9][11][12] |
| 400 mg | - | ~35% | - | [14][15] |
| 600 mg | ~42% | ~31% | - | [11] |
Table 3: Efficacy of this compound in Combination Therapy (Gout Patients)
| Trial | Treatment Group | Primary Endpoint | % of Patients Achieving Primary Endpoint | P-value vs. XOI alone | Reference |
| CLEAR 1 | This compound 200 mg + Allopurinol | sUA < 6.0 mg/dL at Month 6 | 54.2% | < 0.0001 | [16][17] |
| Allopurinol alone | 27.9% | ||||
| CLEAR 2 | This compound 200 mg + Allopurinol | sUA < 6.0 mg/dL at Month 6 | 55.4% | < 0.0001 | [17] |
| Allopurinol alone | 23.3% | ||||
| CRYSTAL | This compound 200 mg + Febuxostat | sUA < 5.0 mg/dL at Month 6 | 56.6% | 0.13 | [10][17] |
| Febuxostat alone | 46.8% | ||||
| CRYSTAL | This compound 400 mg + Febuxostat | sUA < 5.0 mg/dL at Month 6 | 76.1% | < 0.0001 | [10][17] |
| Febuxostat alone | 46.8% |
FEUA: Fractional Excretion of Uric Acid; sUA: serum Uric Acid; XOI: Xanthine Oxidase Inhibitor.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the activity of this compound.
In Vitro URAT1 and OAT4 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of a compound against URAT1 and OAT4.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells are transiently transfected with expression vectors containing the cDNA for human URAT1 (hURAT1) or human OAT4 (hOAT4).[3][18]
-
Uptake Assay:
-
Transfected cells are seeded into multi-well plates.
-
Cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with MES).
-
Cells are then incubated with varying concentrations of this compound or a vehicle control.
-
The uptake reaction is initiated by adding the buffer containing radiolabeled [14C]-uric acid.
-
After a short incubation period, the uptake is terminated by washing with ice-cold buffer.
-
-
Quantification and Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.
-
The concentration of the inhibitor that reduces uric acid uptake by 50% (IC50) is calculated by fitting the data to a dose-response curve.[19]
-
Clinical Pharmacodynamic Study in Healthy Volunteers
This protocol outlines a typical clinical study design to assess the effect of this compound on serum uric acid and urinary uric acid excretion in healthy subjects.
Methodology:
-
Subject Recruitment: Healthy male and/or female volunteers are enrolled. Baseline serum and urine uric acid levels are established.
-
Study Design: A single-ascending dose or multiple-ascending dose, randomized, placebo-controlled, double-blind study design is often employed.[14][15]
-
Dosing and Sample Collection:
-
Subjects receive a single oral dose of this compound at various dose levels (e.g., 200 mg, 400 mg, 600 mg) or placebo.[14][15]
-
Blood samples are collected at predefined time points (e.g., pre-dose, and 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) to measure plasma this compound concentrations and serum uric acid levels.[14]
-
Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to determine the urinary excretion of uric acid and this compound.[14]
-
-
Biochemical Analysis:
-
Serum and urine samples are analyzed for uric acid and creatinine concentrations.
-
Plasma samples are analyzed for this compound concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated for this compound.[14]
-
Pharmacodynamic parameters, including the change from baseline in serum uric acid and the fractional excretion of uric acid (FEUA), are calculated. FEUA is determined using the formula: (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine).
-
Conclusion
This compound's mechanism of action, centered on the potent and selective inhibition of the renal urate transporters URAT1 and OAT4, provides a targeted approach to increasing uric acid excretion.[11][12] This results in a significant reduction of serum uric acid levels, addressing the underlying cause of hyperuricemia in the majority of gout patients. The quantitative data from extensive clinical trials robustly support its efficacy, particularly in combination with xanthine oxidase inhibitors, for patients who do not achieve target sUA levels with monotherapy.[10][16] The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel therapies for hyperuricemia and gout.
References
- 1. Effects of renal function on pharmacokinetics and pharmacodynamics of this compound in adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ard.bmj.com [ard.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Urate Transporters in the Kidney: What Clinicians Need to Know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tga.gov.au [tga.gov.au]
- 10. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Pharmacokinetics, pharmacodynamics, and safety of this compound, a selective uric acid reabsorption inhibitor, in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, pharmacodynamics, and safety of this compound, a selective uric acid reabsorption inhibitor, in healthy adult males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ncpe.ie [ncpe.ie]
- 18. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Lesinurad on Renal Urate Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that plays a crucial role in the management of hyperuricemia, particularly in patients with gout.[1] Its primary mechanism of action involves the modulation of specific renal urate transporters, leading to increased uric acid excretion. This technical guide provides an in-depth analysis of this compound's effects on these transporters, compiling quantitative data, detailing experimental protocols, and visualizing key pathways to offer a comprehensive resource for the scientific community.
Introduction: Renal Urate Handling and the Role of Key Transporters
The kidneys are the primary regulators of uric acid homeostasis, excreting approximately 70% of the daily produced urate. This process involves a complex interplay of filtration, reabsorption, and secretion within the nephron. A significant portion of filtered urate is reabsorbed in the proximal tubule, a process mediated by several key transport proteins.[2] Dysregulation of these transporters can lead to hyperuricemia, a precursor to gout.[3]
The main transporters involved in renal urate reabsorption are:
-
Urate Transporter 1 (URAT1; SLC22A12): Located on the apical membrane of proximal tubule cells, URAT1 is responsible for the majority of urate reabsorption from the tubular lumen back into the bloodstream.[2][4]
-
Organic Anion Transporter 4 (OAT4; SLC22A11): Also situated on the apical membrane, OAT4 contributes to urate reabsorption and is implicated in diuretic-induced hyperuricemia.[1][5]
-
Glucose Transporter 9 (GLUT9; SLC2A9): Found on the basolateral membrane, GLUT9 facilitates the exit of reabsorbed urate from the tubular cells into the blood.[3]
This compound's therapeutic effect is achieved by specifically targeting and inhibiting the activity of URAT1 and OAT4.[3][6]
Quantitative Analysis of this compound's Inhibitory Activity
In vitro studies have quantified the inhibitory potency of this compound against key renal urate transporters. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's efficacy in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of this compound and Other Uricosuric Agents against URAT1 and OAT4
| Compound | URAT1 IC50 (μM) | OAT4 IC50 (μM) | Reference(s) |
| This compound | 3.53 | 2.03 | [3] |
| 7.3 | 3.7 | [5][7][8] | |
| Benzbromarone | 0.29 | 3.19 | [3] |
| Probenecid | 13.23 | 15.54 | [3] |
Note: Variations in IC50 values can be attributed to different experimental conditions and assay systems.
Experimental Protocols for In Vitro Transporter Assays
The following sections detail the methodologies employed to determine the inhibitory effects of this compound on URAT1 and OAT4.
Cell Culture and Transporter Expression
-
Cell Line: Human Embryonic Kidney 293 (HEK-293T) or Madin-Darby Canine Kidney II (MDCKII) cells are commonly used.[9][10][11]
-
Transfection:
-
For transient expression, cells are transfected with plasmid DNA constructs encoding the target transporter, such as pCMV/neo-URAT1 or pCMV/neo-OAT4, using a suitable transfection reagent like DreamFect Gold.[9]
-
For stable expression, cells are transfected and then selected using an appropriate antibiotic, such as geneticin (G418), to generate a cell line that continuously expresses the transporter of interest.[9]
-
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[9]
Urate Transport Inhibition Assay
This assay measures the uptake of a labeled substrate (e.g., radiolabeled uric acid) into cells expressing the target transporter in the presence and absence of the test compound (this compound).
-
Cell Plating: Transfected cells are seeded into poly-D-lysine-coated 96-well plates at a density of approximately 200,000 cells per well and allowed to attach overnight.[9]
-
Assay Buffer: A buffer with a physiological pH for the transporter is used, for example, a buffer containing 25 mM MES (pH 5.5), 125 mM sodium gluconate, and other essential salts.[12]
-
Inhibitor Pre-incubation: Cells are washed with the assay buffer and then pre-incubated with varying concentrations of this compound (or other inhibitors) for a short period (e.g., 5-10 minutes) at 37°C.[12]
-
Substrate Incubation: A solution containing a labeled substrate, such as 14C-uric acid (typically at a concentration of 100 µM for URAT1 assays), is added to the wells, and the plate is incubated for a defined period (e.g., 10 minutes) at 37°C.[12][13]
-
Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold assay buffer. The cells are then lysed using a suitable lysis buffer (e.g., containing a mild detergent).
-
Quantification: The amount of radiolabeled substrate taken up by the cells is determined by liquid scintillation counting of the cell lysates.[11]
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of Renal Urate Reabsorption and this compound's Point of Intervention
Caption: this compound's mechanism of action in the renal proximal tubule.
Experimental Workflow for Determining IC50 of this compound
Caption: Workflow for in vitro determination of this compound's IC50 value.
Selectivity Profile of this compound
An important aspect of this compound's pharmacological profile is its selectivity. At clinically relevant concentrations, this compound effectively inhibits URAT1 and OAT4 without significantly affecting other transporters such as GLUT9 and the ATP-binding cassette transporter G2 (ABCG2).[3][6] Furthermore, unlike the older uricosuric agent probenecid, this compound does not inhibit the organic anion transporters OAT1 and OAT3 in a clinical setting, which reduces the potential for certain drug-drug interactions.[3][14]
Conclusion
This compound exerts its urate-lowering effect through the potent and selective inhibition of the renal urate transporters URAT1 and OAT4. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development in the field of gout and hyperuricemia therapeutics. The high selectivity of this compound for its target transporters underscores its favorable safety profile and its utility as a combination therapy with xanthine oxidase inhibitors for the effective management of gout.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Urate Transport by Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioivt.com [bioivt.com]
- 11. In Vitro and In Vivo Interaction Studies Between this compound, a Selective Urate Reabsorption Inhibitor, and Major Liver or Kidney Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Lesinurad's Selectivity for URAT1: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of lesinurad, a selective uric acid reabsorption inhibitor (SURI), for the urate transporter 1 (URAT1) over other key transporters involved in uric acid homeostasis and drug disposition. This document details the quantitative inhibitory potency of this compound, the experimental methodologies used for these assessments, and visual representations of the underlying physiological and experimental frameworks.
Core Data Presentation: this compound's Transporter Inhibition Profile
This compound exhibits a distinct selectivity profile, potently inhibiting URAT1 and OAT4, while having a significantly lower impact on OAT1 and OAT3 at clinically relevant concentrations. It does not inhibit the key transporters ABCG2 and GLUT9. The following table summarizes the in vitro inhibitory activities of this compound against these transporters.
| Transporter | IC50 (μM) | Reference |
| URAT1 | 3.53 | [1] |
| OAT4 | 2.03 | [1] |
| OAT1 | 3.90 | [1] |
| OAT3 | 3.54 | [1] |
| ABCG2 | > 100 | [1] |
| GLUT9 | > 100 | [1] |
Note: While the in vitro IC50 values for OAT1 and OAT3 are in a similar range to URAT1 and OAT4, the high plasma protein binding of this compound (98.4%) results in maximal plasma-free concentrations that are insufficient to inhibit OAT1 or OAT3 in a clinical setting[1].
Experimental Protocols
The determination of this compound's selectivity profile relies on robust in vitro cell-based assays. The following sections detail the typical methodologies employed.
URAT1 and OAT4 Inhibition Assay
This assay quantifies the ability of this compound to inhibit the transport of uric acid by URAT1 and OAT4.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the human URAT1 or OAT4 transporter.
-
Substrate: Radiolabeled [¹⁴C]-uric acid.
-
Assay Procedure:
-
HEK293 cells expressing either URAT1 or OAT4 are seeded in 24-well plates and cultured to confluence.
-
The cell monolayers are washed with a pre-assay buffer (e.g., 25 mM MES pH 5.5, 125 mM sodium gluconate).
-
Cells are then pre-incubated for 5 minutes in an assay buffer containing various concentrations of this compound. The assay buffer composition is typically 25 mM MES pH 5.5, 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 1.3 mM calcium gluconate, and 5.6 mM glucose[1].
-
[¹⁴C]-uric acid (final concentration of 100 μM) is added to initiate the transport assay, and the cells are incubated for 10 minutes[1].
-
The transport is stopped by rapidly washing the cells with ice-cold wash buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
-
OAT1 and OAT3 Inhibition Assay
This assay is similar to the URAT1/OAT4 assay but is adapted for the specific substrates of OAT1 and OAT3.
-
Cell Line: HEK293 cells stably overexpressing human OAT1 or OAT3.
-
Substrate: A known radiolabeled substrate for OAT1 and OAT3 (e.g., [³H]-para-aminohippurate or [³H]-estrone-3-sulfate).
-
Assay Procedure: The procedure follows the same principles as the URAT1/OAT4 assay, with appropriate adjustments for the specific substrate and incubation times optimal for OAT1 and OAT3 transport activity.
ABCG2 Inhibition Assay
This assay assesses the effect of this compound on the efflux activity of ABCG2.
-
Cell Line: Caco-2 cells, which endogenously express ABCG2.
-
Substrate: A known fluorescent substrate of ABCG2 (e.g., genistein).
-
Assay Procedure:
-
Caco-2 cells are cultured to form a confluent monolayer.
-
The cells are pre-incubated with various concentrations of this compound for 30 minutes.
-
The ABCG2 substrate is then added, and the cells are incubated for a further 120 minutes[2].
-
The amount of substrate transported (or retained intracellularly) is quantified using fluorescence detection.
-
A known ABCG2 inhibitor (e.g., chrysin) is used as a positive control[2].
-
GLUT9 Inhibition Assay
The impact of this compound on GLUT9-mediated urate transport is typically assessed using the Xenopus laevis oocyte expression system.
-
Expression System: Xenopus laevis oocytes injected with cRNA encoding human GLUT9.
-
Substrate: Radiolabeled [¹⁴C]-uric acid.
-
Assay Procedure:
-
Oocytes are injected with GLUT9 cRNA and incubated to allow for protein expression.
-
Groups of oocytes are pre-incubated with this compound at various concentrations.
-
The oocytes are then incubated with [¹⁴C]-uric acid.
-
After incubation, the oocytes are washed to remove extracellular radioactivity.
-
Individual oocytes are lysed, and the intracellular radioactivity is measured by scintillation counting.
-
Visualizations
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the role of key transporters in renal urate handling and the inhibitory action of this compound.
Caption: Renal Urate Transport and this compound's Mechanism of Action.
Experimental Workflow
The generalized workflow for determining the in vitro inhibitory activity of this compound on urate transporters is depicted below.
Caption: In Vitro Transporter Inhibition Assay Workflow.
References
Lesinurad's Impact on Purine Metabolism Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gout is a prevalent form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in joints and soft tissues.[1][2] This pathology arises from chronic hyperuricemia, a condition defined by elevated serum uric acid (sUA) levels. Uric acid is the final enzymatic product of purine metabolism in humans, produced from xanthine and hypoxanthine by the enzyme xanthine oxidase.[3] While overproduction of uric acid can contribute to hyperuricemia, the condition is most commonly caused by inefficient renal excretion of uric acid.[3][4] Therapeutic strategies for managing hyperuricemia and gout primarily involve either reducing uric acid production with xanthine oxidase inhibitors (XOIs) like allopurinor or febuxostat, or increasing its renal excretion with uricosuric agents.[3][4][5]
Lesinurad (Zurampic®) is a selective uric acid reabsorption inhibitor (SURI) that represents a significant therapeutic option, particularly for patients who do not achieve target sUA levels with XOI monotherapy.[2][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on key metabolic parameters, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Targeting Renal Urate Reabsorption
This compound's primary impact on purine metabolism is not on the production of uric acid, but on its excretion. It selectively inhibits key transporters in the proximal tubule of the kidney that are responsible for reabsorbing uric acid back into the bloodstream.[6]
Primary Molecular Targets: URAT1 and OAT4
This compound exerts its therapeutic effect by inhibiting the function of two apical transporters:
-
Uric Acid Transporter 1 (URAT1): Encoded by the SLC22A12 gene, URAT1 is responsible for the majority of filtered uric acid reabsorption from the renal tubular lumen.[4][7] By inhibiting URAT1, this compound effectively blocks this primary pathway of urate reclamation, leading to increased urinary excretion.[8][9]
-
Organic Anion Transporter 4 (OAT4): This transporter also contributes to uric acid reabsorption and has been associated with diuretic-induced hyperuricemia.[1][7][10] this compound's inhibition of OAT4 provides an additional mechanism for enhancing uricosuria.[1][11]
Unlike some older uricosuric agents, this compound is highly selective. At therapeutic concentrations, it does not significantly inhibit other transporters such as GLUT9 (which mediates urate transport from the tubular cell into the interstitium), or OAT1 and OAT3, which are involved in drug-drug interactions.[1][11][12] This selectivity contributes to its favorable safety profile.[1][12] this compound's action is therefore complementary to that of XOIs, providing a dual-mechanism approach that targets both uric acid production and excretion.[3][8]
Quantitative Data on this compound's Effects
The efficacy of this compound has been quantified in numerous in vitro and clinical studies. The following tables summarize key data.
Table 1: In Vitro Inhibitory Potency of this compound
| Transporter | IC50 Value (μM) | Function | Reference |
|---|---|---|---|
| URAT1 | 3.53 - 7.3 | Primary Uric Acid Reabsorption Transporter | [7][12] |
| OAT4 | 2.03 - 3.7 | Uric Acid Reabsorption Transporter | [7][12] |
| GLUT9 | No Inhibition | Basolateral Uric Acid Efflux Transporter | [1][12] |
| ABCG2 | No Effect | Uric Acid Secretion Transporter |[1][12] |
Table 2: Pharmacodynamic Effects of a Single this compound Dose in Healthy Volunteers
| Parameter | Dose | Effect | P-value | Reference |
|---|---|---|---|---|
| Serum Uric Acid (sUA) | 200 mg | 33% reduction after 6 hours | < 0.001 | [1][12] |
| Fractional Excretion of Uric Acid (FEUA) | 200 mg | 3.6-fold increase after 6 hours | < 0.001 |[1][12] |
Table 3: Efficacy of this compound (200 mg) in Combination with Allopurinol (CLEAR 1 & 2 Trials)
| Study | Treatment Group | Patients Achieving sUA <6.0 mg/dL at Month 6 | P-value vs. Allopurinol Alone | Reference |
|---|---|---|---|---|
| CLEAR 1 | This compound + Allopurinol | 54.2% | < 0.0001 | [5][13] |
| Placebo + Allopurinol | 27.9% | N/A | [5][13] | |
| CLEAR 2 | This compound + Allopurinol | 55.4% | < 0.0001 | [5] |
| | Placebo + Allopurinol | 23.3% | N/A |[5] |
Table 4: Efficacy of this compound in Combination with Febuxostat in Tophaceous Gout (CRYSTAL Trial)
| Parameter | Treatment Group (this compound Dose + Febuxostat 80 mg) | Result at Month 12 | P-value vs. Febuxostat Alone | Reference |
|---|---|---|---|---|
| Patients Achieving sUA <5.0 mg/dL | This compound 200 mg | Significantly more patients than febuxostat alone | < 0.05 (at most time points) | [8][14] |
| % Change in Total Target Tophi Area | This compound 200 mg | -50.1% | < 0.05 | [8][14] |
| This compound 400 mg | -52.9% | < 0.05 | [8][14] |
| | Placebo | -28.3% | N/A |[8][14] |
Experimental Protocols
The characterization of this compound's mechanism and efficacy relies on standardized in vitro and clinical methodologies.
Protocol 1: In Vitro URAT1 Inhibition Assay
This cell-based assay is fundamental for determining the inhibitory potency (IC50) of compounds like this compound.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. The cells are then transiently transfected with a plasmid vector containing the full-length cDNA for the human URAT1 transporter (SLC22A12). A control group is transfected with an empty vector.
-
Uptake Assay Preparation: 24-48 hours post-transfection, the cells are seeded into multi-well plates. Prior to the assay, cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
Inhibition and Urate Uptake: Cells are incubated with varying concentrations of the test inhibitor (this compound) for a defined period. Subsequently, a solution containing radio-labeled [14C]-uric acid is added, and the uptake is allowed to proceed for a short duration (e.g., 5-10 minutes).
-
Termination and Lysis: The uptake reaction is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed using a suitable lysis buffer (e.g., containing sodium hydroxide).
-
Quantification: The amount of [14C]-uric acid taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The radioactivity counts are normalized to the protein concentration in each well. The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: Clinical Pharmacodynamic Assessment
This protocol outlines a typical clinical study to measure the in vivo effects of this compound on uric acid homeostasis.
-
Subject Recruitment: Healthy volunteers or patients with gout and hyperuricemia (sUA ≥ 6.5 mg/dL) are enrolled.[15] A washout period for any existing urate-lowering therapy is required.
-
Baseline Measurements: On Day -1, baseline 24-hour urine and fasting blood samples are collected to determine baseline sUA, urinary uric acid (uUA), serum creatinine, and urinary creatinine. The Fractional Excretion of Uric Acid (FEUA) is calculated as: (uUA * serum creatinine) / (sUA * urinary creatinine) * 100.
-
Drug Administration: On Day 1, subjects receive a single oral dose of this compound (e.g., 200 mg) or placebo.
-
Serial Sampling: Blood samples are collected at pre-defined intervals (e.g., pre-dose, and 2, 4, 6, 8, 12, 24 hours post-dose) to measure sUA and drug plasma concentrations. Urine is collected over the 24-hour period post-dose.
-
Endpoint Analysis: The primary pharmacodynamic endpoints are the change from baseline in sUA levels and the change from baseline in FEUA.
-
Safety Monitoring: Safety is assessed through the monitoring of adverse events, vital signs, and clinical laboratory tests, with a particular focus on renal function (e.g., serum creatinine).[15]
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key pathways and mechanisms discussed.
Caption: Overview of purine metabolism leading to uric acid production and subsequent renal handling.
Caption: this compound's targeted inhibition of URAT1 and OAT4 transporters in the kidney.
Caption: Complementary actions of XOIs and this compound on uric acid production and excretion.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of this compound in Combination With Allopurinol on Serum Uric Acid Levels in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, Dotinurad, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound monotherapy in gout patients intolerant to a xanthine oxidase inhibitor: a 6 month phase 3 clinical trial and extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Foundational Research on Selective Uric Acid Reabsorption Inhibitors (SURIs)
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on selective uric acid reabsorption inhibitors (SURIs). It is designed to serve as a core resource for researchers, scientists, and drug development professionals actively involved in the discovery and development of novel therapies for hyperuricemia and gout. This guide delves into the molecular mechanisms of action, key experimental data, and detailed methodologies that have paved the way for the clinical development of this important class of drugs.
The Core Mechanism: Targeting Uric Acid Transporters
Hyperuricemia, the precursor to gout, is primarily caused by the inefficient excretion of uric acid by the kidneys.[1] A key player in this process is the renal proximal tubule, which is responsible for the majority of uric acid reabsorption back into the bloodstream.[2] SURIs exert their therapeutic effect by specifically inhibiting the function of key urate transporters located in the apical membrane of proximal tubule cells, thereby increasing the fractional excretion of uric acid.[3]
The primary target for most SURIs is the Urate Transporter 1 (URAT1) , encoded by the SLC22A12 gene.[4] URAT1 is a high-capacity transporter responsible for a significant portion of urate reabsorption.[5] By blocking URAT1, SURIs effectively reduce the amount of uric acid that is reabsorbed, leading to a decrease in serum uric acid (sUA) levels.[6]
Other transporters are also involved in the complex process of uric acid homeostasis. Organic Anion Transporter 4 (OAT4) , another apical transporter, also contributes to urate reabsorption and is a target for some SURIs like lesinurad.[3] Conversely, transporters such as ATP-binding cassette subfamily G member 2 (ABCG2) , and Organic Anion Transporters 1 and 3 (OAT1/OAT3) on the basolateral membrane are involved in uric acid secretion into the tubular lumen.[2] The selectivity of SURIs for reabsorption transporters over secretion transporters is a critical factor in their safety and efficacy profile.[6]
Signaling Pathway of Uric Acid Reabsorption and Secretion
The following diagram illustrates the key transporters involved in uric acid handling in a renal proximal tubule cell and the points of intervention for SURIs.
Quantitative Data on SURI Potency and Selectivity
The efficacy and safety of a SURI are largely determined by its potency in inhibiting URAT1 and its selectivity against other renal transporters. The following table summarizes the in vitro inhibitory activities (IC50 values) of several key SURIs against URAT1 and other relevant transporters. Lower IC50 values indicate higher potency.
| Compound | URAT1 IC50 (µM) | OAT1 IC50 (µM) | OAT3 IC50 (µM) | OAT4 IC50 (µM) | ABCG2 IC50 (µM) | Selectivity Ratio (OAT1/URAT1) | Selectivity Ratio (OAT3/URAT1) | Selectivity Ratio (ABCG2/URAT1) |
| Dotinurad | 0.0372 | 4.08 | 1.32 | - | 4.16 | 110 | 35.5 | 112 |
| This compound | 3.53 - 30.0[3] | >100 | >100 | 2.03[3] | >100 | >3.3 | >3.3 | >3.3 |
| Benzbromarone | 0.190 - 0.29[3] | - | - | 3.19[3] | - | - | - | - |
| Probenecid | 13.23 - 165[3] | - | - | 15.54[3] | - | - | - | - |
Data compiled from multiple sources.[3][6] Note that IC50 values can vary depending on the specific assay conditions.
Key Experimental Protocols
The development of SURIs relies on robust and reproducible experimental models. This section details the methodologies for key in vitro and in vivo assays used in the foundational research of these compounds.
In Vitro URAT1 Inhibition Assay
This assay is crucial for determining the potency of a compound in inhibiting the URAT1 transporter.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against URAT1-mediated uric acid uptake.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the human URAT1 gene (hURAT1-HEK293).[7]
-
Wild-type HEK293 cells (as a negative control).[7]
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).[7]
-
Uric acid solution (e.g., [14C]-uric acid or a non-radiolabeled uric acid standard).[8]
-
Assay buffer (e.g., Krebs-Ringer buffer).[7]
-
Test compounds (SURIs) at various concentrations.
-
A known URAT1 inhibitor as a positive control (e.g., benzbromarone).[7]
-
Scintillation counter or a suitable detection method for uric acid.
Procedure:
-
Cell Culture: Culture hURAT1-HEK293 and wild-type HEK293 cells in appropriate culture medium until they reach a suitable confluency (e.g., 80-90%).[7]
-
Plating: Seed the cells into multi-well plates (e.g., 24- or 96-well plates) and allow them to adhere overnight.[7]
-
Compound Incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or control for a defined period (e.g., 10-30 minutes) at 37°C.[7]
-
Uric Acid Uptake: Initiate the uptake reaction by adding the uric acid solution to each well. Incubate for a specific time (e.g., 5-10 minutes) at 37°C.[8]
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular uric acid concentration using a scintillation counter (for radiolabeled uric acid) or another appropriate detection method.[7]
-
Data Analysis:
-
Subtract the non-specific uptake (measured in wild-type HEK293 cells) from the total uptake in hURAT1-HEK293 cells to determine URAT1-specific uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[7]
-
In Vivo Hyperuricemia Animal Models
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of SURIs.
1. Urate Oxidase Knockout (UOX-KO) Mouse Model:
-
Principle: Most mammals, unlike humans, possess the enzyme urate oxidase (uricase), which degrades uric acid to the more soluble allantoin. Knocking out the Uox gene in mice results in a genetic model of hyperuricemia that more closely mimics the human condition.
-
Procedure:
-
UOX-KO mice are generated using standard gene-editing techniques.
-
These mice spontaneously develop elevated serum uric acid levels.
-
Test compounds are administered orally or via another appropriate route.
-
Blood samples are collected at various time points to measure serum uric acid levels.
-
Urine can also be collected to measure the fractional excretion of uric acid.
-
2. Oxonic Acid- and Adenine-Induced Hyperuricemia Model:
-
Principle: This is a chemically induced model of hyperuricemia. Potassium oxonate is a uricase inhibitor, and adenine is a purine precursor that increases uric acid production.[9]
-
Procedure:
-
Rodents (typically mice or rats) are administered potassium oxonate and adenine orally for a set period to induce hyperuricemia.[9]
-
Once hyperuricemia is established, the test SURI is administered.
-
Blood and urine samples are collected and analyzed as described for the UOX-KO model.
-
Clinical Trial Design for SURIs
The clinical development of SURIs typically follows a phased approach to evaluate their safety, efficacy, and optimal dosage.
Phase I Clinical Trial Design (Example: Dotinurad)
-
Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of the SURI in healthy volunteers.[10][11]
-
Design: Randomized, double-blind, placebo-controlled, dose-escalation study.[11]
-
Key Endpoints:
Phase III Clinical Trial Design (Example: this compound - CLEAR 1 & 2, CRYSTAL)
-
Objective: To evaluate the efficacy and safety of the SURI in combination with a xanthine oxidase inhibitor (XOI) in patients with gout who have an inadequate response to XOI monotherapy.[12][13][14]
-
Design: Randomized, double-blind, placebo-controlled, multicenter studies.[12][13]
-
Key Endpoints:
-
Primary Efficacy Endpoint: Proportion of patients achieving a target serum uric acid level (e.g., <6.0 mg/dL or <5.0 mg/dL) at a specific time point (e.g., 6 months).[12][14]
-
Secondary Efficacy Endpoints: Mean change in serum uric acid, resolution of tophi.[12]
-
Safety Endpoints: Incidence of adverse events, particularly renal-related events.[14]
-
Conclusion
The foundational research on selective uric acid reabsorption inhibitors has provided a clear understanding of their mechanism of action and has established robust methodologies for their preclinical and clinical evaluation. The high potency and selectivity of newer SURIs like dotinurad for URAT1 represent a significant advancement in the targeted therapy of hyperuricemia. This technical guide serves as a foundational resource, offering a consolidated view of the critical data and experimental frameworks that are essential for the continued development of innovative and effective treatments for patients suffering from gout and other hyperuricemia-related conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical and Functional Characterization of URAT1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
- 10. Urica Therapeutics Announces Topline Data From Phase 1 Clinical Trial Evaluating Dotinurad in Healthy Volunteers in the US [drug-dev.com]
- 11. Urica reports Phase I trial data of dotinurad [clinicaltrialsarena.com]
- 12. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of this compound in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]
- 14. This compound, a Selective URAT-1 Inhibitor With a Novel Mechanism in Combination With a Xanthine Oxidase Inhibitor, for Hyperuricemia Associated With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lesinurad in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Lesinurad in murine models of hyperuricemia. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is a selective uric acid reabsorption inhibitor (SURI) that targets the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidneys.[1][2][3][4][5] By inhibiting these transporters, this compound increases the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[1][2][3] It is clinically used in combination with xanthine oxidase inhibitors for the treatment of hyperuricemia associated with gout.[1][3] Preclinical studies in murine models are crucial for further elucidating its mechanisms and exploring potential new therapeutic applications.
Mechanism of Action
This compound reduces sUA by inhibiting URAT1 and OAT4, which are key transporters involved in the reabsorption of uric acid in the proximal tubules of the kidneys.[1][3][4][5] URAT1 is responsible for the majority of uric acid reabsorption.[4] By blocking these transporters, this compound promotes the renal excretion of uric acid.
Caption: Mechanism of Action of this compound in the Kidney.
Experimental Protocols
Murine Model of Potassium Oxonate-Induced Hyperuricemia
This protocol describes the induction of hyperuricemia in mice using potassium oxonate, a uricase inhibitor, and the subsequent treatment with this compound.
Materials:
-
Male mice (e.g., Swiss albino)
-
Potassium Oxonate (PO)
-
This compound
-
Allopurinol (optional, as a comparator)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Intraperitoneal (IP) injection needles and syringes
-
Oral gavage needles
Workflow:
Caption: Experimental workflow for this compound in a hyperuricemic mouse model.
Procedure:
-
Acclimatization: Acclimate mice for one week with a 12-hour light/dark cycle and free access to food and water.[6] Handle the mice daily to reduce stress.[6]
-
Animal Grouping: Divide the animals into experimental groups (a minimum of 6 mice per group is recommended).[6]
-
Group 1 (Negative Control): Receives vehicle only.
-
Group 2 (Hyperuricemic Control): Receives potassium oxonate (PO).[6]
-
Group 3 (this compound Treatment): Receives PO and this compound.
-
Group 4 (Comparator Treatment): Receives PO and Allopurinol.
-
Group 5 (Combination Therapy): Receives PO, this compound, and Allopurinol.[6]
-
Group 6 (this compound Control): Receives this compound only.
-
Group 7 (Allopurinol Control): Receives Allopurinol only.
-
-
Induction of Hyperuricemia: Administer potassium oxonate (250 mg/kg body weight) intraperitoneally once daily at a fixed time (e.g., 8:00 AM) to induce hyperuricemia in the relevant groups.[6]
-
Drug Administration: One hour after PO administration, administer this compound, Allopurinol, or the vehicle orally for seven consecutive days.[6][7]
-
Sample Collection: At the end of the treatment period, collect blood samples for serum analysis and harvest kidney tissues for molecular and histopathological examination.
Biochemical Analysis
-
Serum Uric Acid: Measure sUA levels using a commercial uric acid kit.
-
Renal Function Markers: Assess blood urea nitrogen (BUN) to evaluate renal function.[6][7]
-
Liver Enzyme Levels: Measure serum glutamate-pyruvate transaminase (GPT) and glutamate-oxaloacetate transaminase (GOT) to monitor potential hepatotoxicity.[6]
-
Inflammatory Cytokines: Quantify serum levels of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) using ELISA kits to assess the inflammatory response.[6][7]
Molecular Analysis (Quantitative Real-Time PCR)
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from kidney tissues and reverse transcribe it into cDNA.
-
qRT-PCR: Perform quantitative real-time PCR to measure the mRNA expression levels of key urate transporters in the kidney, including mURAT-1, mGLUT-9, mOAT-1, and mOAT-3.[6][7]
Histopathological Analysis
-
Tissue Preparation: Fix kidney tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Section the tissues and stain with hematoxylin and eosin (H&E) to observe general morphology and identify any pathological changes, such as urate crystal deposition and cellular infiltration.[6]
-
Immunohistochemistry: Perform immunohistochemical staining for transforming growth factor-beta 1 (TGF-β1) to assess fibrotic changes in the kidney.[6][7]
Data Presentation
Table 1: Effect of this compound on Serum Biomarkers in Hyperuricemic Mice
| Treatment Group | Serum Uric Acid (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Control | Value ± SD | Value ± SD |
| Hyperuricemic (PO) | Increased Value ± SD | Increased Value ± SD |
| PO + this compound | Decreased Value ± SD | Decreased Value ± SD |
| PO + Allopurinol | Decreased Value ± SD | Decreased Value ± SD |
| PO + this compound + Allopurinol | Synergistically Decreased Value ± SD | Synergistically Decreased Value ± SD |
Data presented as Mean ± Standard Deviation (SD). Values are indicative and should be determined experimentally.
Table 2: Effect of this compound on Renal mRNA Expression of Urate Transporters
| Treatment Group | mURAT-1 (Relative Expression) | mGLUT-9 (Relative Expression) | mOAT-1 (Relative Expression) | mOAT-3 (Relative Expression) |
| Control | Baseline | Baseline | Baseline | Baseline |
| Hyperuricemic (PO) | Altered | Altered | Altered | Altered |
| PO + this compound | Partially Reversed | Partially Reversed | Partially Reversed | Partially Reversed |
| PO + Allopurinol | Partially Reversed | Partially Reversed | Partially Reversed | Partially Reversed |
| PO + this compound + Allopurinol | Restored towards Baseline | Restored towards Baseline | Restored towards Baseline | Restored towards Baseline |
Expression levels are relative to the control group and normalized to a housekeeping gene.
Conclusion
The provided protocols and application notes offer a comprehensive framework for investigating the effects of this compound in murine models of hyperuricemia. These experiments can elucidate the biochemical, molecular, and histopathological impacts of this compound, both alone and in combination with other therapies. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for preclinical drug development and research.
References
- 1. This compound | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Zurampic (DSC) (this compound [DSC]) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. Impact of this compound and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Phase III Clinical Trials of Lesinurad Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the design and protocols for Phase III clinical trials investigating Lesinurad in combination with xanthine oxidase inhibitors (XOIs) for the treatment of hyperuricemia in patients with gout. The information is compiled from the pivotal CLEAR 1, CLEAR 2, and CRYSTAL studies.
Introduction
This compound is a selective uric acid reabsorption inhibitor (SURI) that works by inhibiting the uric acid transporter 1 (URAT1) in the kidneys, thereby increasing uric acid excretion.[1] When used in combination with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat, which reduces the production of uric acid, this dual-mechanism therapy has been shown to be effective in lowering serum uric acid (sUA) levels in patients with gout who have not achieved target levels with an XOI alone.[2][3] The following sections detail the design and protocols of the key Phase III trials that established the efficacy and safety of this combination therapy.
Signaling Pathway of Combination Therapy
The combination of this compound with a xanthine oxidase inhibitor (XOI) targets two key pathways in uric acid homeostasis. XOIs, such as allopurinol and febuxostat, inhibit the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[4][5][6][7][8][9][10][11][12][13] This reduces the overall production of uric acid in the body. This compound, on the other hand, acts in the kidneys to inhibit URAT1, a transporter responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[1][14][15][16][17] By blocking URAT1, this compound promotes the excretion of uric acid in the urine. The synergistic action of these two drug classes leads to a more significant reduction in serum uric acid levels than either agent alone.
Phase III Clinical Trial Design
The efficacy and safety of this compound combination therapy were primarily evaluated in three pivotal, randomized, double-blind, placebo-controlled Phase III studies: CLEAR 1, CLEAR 2, and CRYSTAL.[2][3]
Study Objectives
-
Primary Objective: To evaluate the proportion of patients achieving a target serum uric acid (sUA) level by month 6.[17][18] The target was <6.0 mg/dL in the CLEAR studies and <5.0 mg/dL in the CRYSTAL study.[2][3]
-
Secondary Objectives: To assess the mean gout flare rate, the proportion of patients with complete resolution of at least one tophus, and the overall safety and tolerability of the combination therapy.[5][17]
Patient Population
The trials enrolled adult patients (18-85 years) with a diagnosis of gout and hyperuricemia.[5][6] A summary of the baseline characteristics of the patients in each trial is presented in Table 1.
Table 1: Baseline Demographics and Disease Characteristics of Patients in Phase III Trials.
| Characteristic | CLEAR 1 (n=603)[1][4][5] | CLEAR 2 (n=610)[4][5][7][8] | CRYSTAL (n=324)[6] |
| Mean Age (years) | 51.9 ± 11.3 | 51.2 ± 10.9 | 54.1 ± 11.0 |
| Male (%) | 94.0 | 96.2 | 95.4 |
| Mean Duration of Gout (years) | 11.8 ± 9.4 | 11.5 ± 9.3 | 14.7 ± 10.9 |
| Mean Baseline sUA (mg/dL) | 6.94 ± 1.27 | 6.9 ± 1.2 | 8.7 ± 1.6 (at screening) |
| Patients with Tophi (%) | 14.3 | 23.0 | 100 |
| Mean Allopurinol Dose (mg/day) | 306.6 ± 59.6 | ~300 | N/A |
| Background XOI | Allopurinol | Allopurinol | Febuxostat |
Treatment Protocol
Patients were randomized to receive this compound (200 mg or 400 mg) or a placebo once daily, in combination with their ongoing XOI therapy.[5][6] All patients received prophylaxis for gout flares for the initial months of the studies.[4]
Efficacy and Safety Data
Efficacy Results
The combination of this compound with an XOI demonstrated superior efficacy in lowering sUA levels compared to XOI monotherapy. A summary of the key efficacy outcomes is presented in Table 2.
Table 2: Key Efficacy Outcomes of Phase III Trials.
| Outcome | CLEAR 1[17] | CLEAR 2[7] | CRYSTAL[19] |
| Primary Endpoint | % Patients with sUA <6.0 mg/dL at Month 6 | % Patients with sUA <6.0 mg/dL at Month 6 | % Patients with sUA <5.0 mg/dL at Month 6 |
| Placebo + XOI | 27.9% | 23.3% | 46.8% |
| This compound 200mg + XOI | 54.2% (p<0.0001) | 55.4% (p<0.0001) | 56.6% (p=0.13) |
| This compound 400mg + XOI | 59.2% (p<0.0001) | 66.5% (p<0.0001) | 76.1% (p<0.0001) |
| Tophus Resolution (Month 12) | No significant difference | No significant difference | No significant difference |
| Gout Flare Rate (Months 7-12) | No significant difference | No significant difference | Not reported as a key secondary endpoint |
Safety Profile
This compound in combination with an XOI was generally well-tolerated. The most common adverse events are summarized in Table 3. An increase in serum creatinine was observed, particularly with the 400 mg dose, which was mostly reversible.[5][16]
Table 3: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) (%).
| Adverse Event | CLEAR 1 & 2 (Placebo + Allo)[5] | CLEAR 1 & 2 (this compound 200mg + Allo)[5] | CRYSTAL (Placebo + Febuxostat)[6] | CRYSTAL (this compound 200mg + Febuxostat)[6] |
| Any TEAE | 68.7 - 74.5 | 70.9 - 77.6 | 72.5 | 82.1 |
| Serious AEs | 3.9 - 5.5 | 4.4 - 4.5 | 9.2 | 5.7 |
| Renal-related AEs | 3.5 - 4.9 | 4.0 - 5.9 | 5.5 | 8.5 |
| Kidney Stones | 0.5 - 2.0 | 0 - 1.0 | 3.7 | 0.9 |
| Serum Creatinine Increase (≥1.5x baseline) | 1.0 - 3.4 | 5.9 - 6.0 | 2.8 | 4.7 |
| Nasopharyngitis | N/A | N/A | 8.3 | 9.4 |
| Hypertension | N/A | N/A | 7.3 | 5.7 |
| Headache | N/A | N/A | 7.3 | 9.4 |
Experimental Protocols
Serum Uric Acid Measurement
Principle: The concentration of uric acid in serum is determined using an enzymatic colorimetric method. Uric acid is oxidized by uricase to produce allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored compound, the absorbance of which is proportional to the uric acid concentration.[9][13][20]
Protocol:
-
Sample Collection: Collect whole blood in a serum separator tube.
-
Sample Processing: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1000-1300 x g for 15 minutes.
-
Assay:
-
Pipette serum samples, calibrators, and controls into appropriate wells of a microplate or tubes.
-
Add the uricase/peroxidase reagent to all wells/tubes.
-
Incubate at a specified temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).
-
Read the absorbance at a specific wavelength (e.g., 500-550 nm) using a spectrophotometer.
-
-
Calculation: Calculate the uric acid concentration of the samples by comparing their absorbance to that of the calibrators.
Tophus Assessment
Principle: The size of subcutaneous tophi is measured to assess the response to treatment. Vernier calipers are a reliable and feasible method for this measurement.[15][21][22]
Protocol:
-
Tophus Identification: Identify and document the location of all measurable tophi at baseline.
-
Measurement:
-
Use a calibrated Vernier caliper to measure the longest diameter of each tophus.
-
Record the measurement in millimeters.
-
-
Follow-up: Repeat the measurements at specified time points throughout the study (e.g., every 3-6 months).
-
Analysis: Calculate the change in tophus size over time to determine the rate of resolution.
Conclusion
The Phase III clinical trials CLEAR 1, CLEAR 2, and CRYSTAL have demonstrated that this compound in combination with a xanthine oxidase inhibitor is an effective and generally well-tolerated treatment for lowering serum uric acid levels in patients with gout who have an inadequate response to XOI monotherapy. The dual mechanism of action provides a valuable therapeutic option for achieving target sUA levels in this patient population. Careful monitoring of renal function is recommended during treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Uricase based methods for determination of uric acid in serum | Semantic Scholar [semanticscholar.org]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of this compound in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]
- 6. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New enzymatic method for serum uric acid at 500 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tophus resolution in patients with chronic refractory gout who have persistent urate-lowering responses to pegloticase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Tophus measurement as an outcome measure for clinical trials of chronic gout: progress and research priorities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atlas-medical.com [atlas-medical.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Methods of tophus assessment in clinical trials of chronic gout: a systematic literature review and pictorial reference guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. This compound Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Methods of tophus assessment in clinical trials of chronic gout: a systematic literature review and pictorial reference guide | Annals of the Rheumatic Diseases [ard.bmj.com]
- 22. jrheum.org [jrheum.org]
Measuring Lesinurad Efficacy in Lowering Serum Uric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that acts on the kidneys to help lower serum uric acid (sUA) levels.[1] It is indicated for the treatment of hyperuricemia associated with gout, in combination with a xanthine oxidase inhibitor (XOI) such as allopurinol or febuxostat, in patients who have not achieved target sUA levels with an XOI alone.[2][3] This document provides detailed application notes and protocols for measuring the efficacy of this compound in lowering sUA, based on methodologies employed in pivotal clinical trials.
Mechanism of Action
This compound selectively inhibits the uric acid transporter 1 (URAT1) in the proximal tubule of the kidney.[1] URAT1 is responsible for the majority of uric acid reabsorption from the renal tubules back into the bloodstream. By inhibiting URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering sUA levels.[1] This dual-mechanism approach, when combined with an XOI that reduces uric acid production, provides a more effective means of managing hyperuricemia in patients with gout.[1]
Clinical Efficacy of this compound
The efficacy of this compound in combination with an XOI has been demonstrated in three pivotal Phase III clinical trials: CLEAR 1, CLEAR 2, and CRYSTAL.[4]
Data Presentation
Table 1: Proportion of Patients Achieving Target Serum Uric Acid (sUA) Levels at Month 6
| Clinical Trial | Treatment Arm | Target sUA Level | Percentage of Patients Achieving Target |
| CLEAR 1 [4] | Allopurinol + Placebo | <6.0 mg/dL | 27.9% |
| Allopurinol + this compound 200 mg | <6.0 mg/dL | 54.2% | |
| CLEAR 2 [5] | Allopurinol + Placebo | <6.0 mg/dL | 23.3% |
| Allopurinol + this compound 200 mg | <6.0 mg/dL | 55.4% | |
| CRYSTAL [4][6] | Febuxostat 80 mg + Placebo | <5.0 mg/dL | 46.8% |
| Febuxostat 80 mg + this compound 200 mg | <5.0 mg/dL | 56.6% |
Table 2: Mean Serum Uric Acid (sUA) Levels in Pivotal Clinical Trials
| Clinical Trial | Treatment Arm | Mean Baseline sUA (mg/dL) | Mean sUA at Month 6 (mg/dL) | Mean Change from Baseline (mg/dL) |
| CLEAR 1 [7] | Allopurinol + Placebo | 6.94 | Not explicitly stated | Not explicitly stated |
| Allopurinol + this compound 200 mg | 6.94 | Not explicitly stated | Significantly greater reduction than placebo (P < 0.0001)[8] | |
| CLEAR 2 [9] | Allopurinol + Placebo | 6.9 | Not explicitly stated | Not explicitly stated |
| Allopurinol + this compound 200 mg | 6.9 | Not explicitly stated | Significantly greater reduction than placebo[9] | |
| CRYSTAL | Febuxostat 80 mg + Placebo | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Febuxostat 80 mg + this compound 200 mg | Not explicitly stated | Not explicitly stated | Significantly greater reduction than placebo at most timepoints[6] |
Note: Specific mean sUA values at month 6 were not consistently reported in the provided search results; however, the statistically significant reduction with this compound was a consistent finding.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Protocol 1: Measurement of Serum Uric Acid (sUA)
Principle: The enzymatic colorimetric method is a common and reliable technique for quantifying uric acid in serum. Uric acid is oxidized by uricase to produce allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to form a colored product, the absorbance of which is proportional to the uric acid concentration.
Materials:
-
Spectrophotometer capable of measuring absorbance at ~520 nm
-
Calibrated micropipettes
-
Test tubes or 96-well microplate
-
Water bath or incubator set to 37°C
-
Uric acid enzymatic colorimetric assay kit (containing uric acid reagent, standard, and buffer)
-
Serum samples collected from patients
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-2000 x g for 10 minutes to separate the serum.
-
Carefully aspirate the serum and transfer it to a clean, labeled tube.
-
If not analyzed immediately, serum can be stored at 2-8°C for up to 5 days or at -20°C for longer periods.
-
-
Assay Protocol:
-
Label tubes for blank, standard, and patient samples.
-
Pipette the appropriate volume of reagent into each tube as per the kit manufacturer's instructions.
-
Add the specified volume of distilled water (for the blank), uric acid standard, and patient serum to the respective tubes.
-
Mix the contents of each tube thoroughly.
-
Incubate the tubes at 37°C for 5 minutes or at room temperature for 10 minutes.
-
Measure the absorbance of the standard and the samples against the reagent blank at 520 nm. The color is typically stable for at least 30 minutes.
-
-
Calculation:
-
Calculate the uric acid concentration in the patient samples using the following formula:
-
Uric Acid (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
-
-
Protocol 2: Measurement of Urinary Uric Acid
Principle: Similar to serum analysis, the enzymatic colorimetric method is used to determine uric acid concentration in urine. Due to the higher concentration of uric acid in urine and the potential for precipitation, sample preparation is a critical step.
Materials:
-
Same as for serum uric acid measurement
-
Sodium hydroxide (NaOH) solution (e.g., 0.01N)
-
Distilled water
-
24-hour urine collection containers
Procedure:
-
Sample Collection and Preparation:
-
For a 24-hour urine collection, the patient should be instructed on the proper collection procedure. The container may contain a preservative to maintain the pH.
-
To prevent uric acid precipitation, the urine pH should be adjusted to >8.0 with NaOH.
-
Thoroughly mix the entire 24-hour urine collection and measure the total volume.
-
Dilute a urine aliquot (e.g., 1:20) with distilled water before analysis.
-
-
Assay Protocol:
-
Follow the same assay procedure as for serum uric acid, using the diluted urine sample.
-
-
Calculation:
-
Calculate the uric acid concentration in the diluted urine sample as described for serum.
-
Multiply the result by the dilution factor to obtain the uric acid concentration in the undiluted urine.
-
To calculate the 24-hour urinary uric acid excretion, use the following formula:
-
Urinary Uric Acid (mg/24h) = Uric Acid Concentration (mg/dL) x Total Urine Volume (dL/24h)
-
-
Protocol 3: Assessment of Renal Function
Principle: Renal function is a critical safety and efficacy parameter in clinical trials of drugs that affect renal excretion. Estimated glomerular filtration rate (eGFR) is a standard measure of kidney function, calculated from serum creatinine levels, age, and sex.
Materials:
-
Serum creatinine measurement results
-
Patient's age and sex
Procedure:
-
Serum Creatinine Measurement:
-
Serum creatinine is typically measured using a standardized enzymatic or Jaffé method on an automated clinical chemistry analyzer.
-
-
eGFR Calculation:
-
The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) 2021 equation is the recommended method for calculating eGFR. The formula is as follows:
-
eGFR = 142 x min(Scr/κ, 1)α x max(Scr/κ, 1)-1.200 x 0.9938Age x 1.012 [if female]
-
Where:
-
Scr is serum creatinine in mg/dL
-
κ is 0.7 for females and 0.9 for males
-
α is -0.241 for females and -0.302 for males
-
min indicates the minimum of Scr/κ or 1
-
max indicates the maximum of Scr/κ or 1
-
-
-
Experimental Workflow
Conclusion
The combination of this compound with a xanthine oxidase inhibitor has demonstrated significant efficacy in lowering serum uric acid levels in patients with gout who are not at their target sUA with an XOI alone. The protocols outlined in this document provide a framework for the accurate and reproducible measurement of this compound's therapeutic effect. Adherence to standardized laboratory procedures and clinical trial methodologies is essential for obtaining reliable data in the research and development of urate-lowering therapies.
References
- 1. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review in Hyperuricaemia of Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Lesinurad in Allopurinol-Refractory Gout
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lesinurad in combination with allopurinol for the treatment of hyperuricemia in patients with gout who have not achieved target serum uric acid (sUA) levels with allopurinol monotherapy. The information is compiled from pivotal clinical trials and is intended to guide research and development efforts.
Introduction
Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a result of chronic hyperuricemia.[1] The primary goal of gout management is to lower serum uric acid (sUA) levels to a target of <6.0 mg/dL to prevent gout flares and the formation of tophi.[2] Allopurinol, a xanthine oxidase inhibitor (XOI), is the first-line urate-lowering therapy (ULT).[3] However, a significant portion of patients fail to reach the target sUA level with allopurinol alone, a condition known as allopurinol-refractory gout.[4]
This compound is a selective uric acid reabsorption inhibitor (SURI) that works by inhibiting the function of the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidneys.[5][6] This inhibition increases the excretion of uric acid, thereby lowering sUA levels.[7] When used in combination with an XOI like allopurinol, this compound provides a dual mechanism of action, addressing both the production and excretion of uric acid.[8] This combination therapy has been investigated in several key clinical trials for its efficacy and safety in patients with an inadequate response to allopurinol.
Quantitative Data Summary
The efficacy and safety of this compound in combination with allopurinol have been evaluated in multiple randomized, double-blind, placebo-controlled clinical trials. The primary endpoint in these studies was typically the proportion of patients achieving a target sUA level of <6.0 mg/dL at month 6.
Efficacy Data
The following tables summarize the key efficacy data from the pivotal Phase III clinical trials, CLEAR 1 and CLEAR 2, and a Phase II study.
Table 1: Proportion of Patients Achieving Serum Uric Acid Target (<6.0 mg/dL) at Month 6
| Study | Treatment Group | N | Proportion Achieving Target (%) | P-value vs. Allopurinol Alone |
| CLEAR 1 [9] | This compound 200 mg + Allopurinol | 201 | 54.2 | <0.0001 |
| This compound 400 mg + Allopurinol | 201 | 59.2 | <0.0001 | |
| Placebo + Allopurinol | 201 | 27.9 | - | |
| CLEAR 2 [10] | This compound 200 mg + Allopurinol | 204 | 55.4 | <0.0001 |
| This compound 400 mg + Allopurinol | 203 | 66.5 | <0.0001 | |
| Placebo + Allopurinol | 203 | 23.3 | - |
Table 2: Percent Reduction in Serum Uric Acid from Baseline (Phase II Study) [11]
| Study | Treatment Group | N | Mean Percent Reduction in sUA at 4 Weeks | P-value vs. Placebo + Allopurinol |
| Phase II | This compound 200 mg + Allopurinol | 52 | 16 | <0.0001 |
| This compound 400 mg + Allopurinol | 52 | 22 | <0.0001 | |
| This compound 600 mg + Allopurinol | 52 | 30 | <0.0001 | |
| Placebo + Allopurinol | 52 | -3 (increase) | - |
Safety Data
The safety profile of this compound 200 mg in combination with allopurinol was generally comparable to allopurinol alone, with the exception of a higher incidence of predominantly reversible elevations in serum creatinine.
Table 3: Summary of Key Adverse Events (CLEAR 1 & CLEAR 2 Pooled Data)
| Adverse Event | This compound 200 mg + Allopurinol (%) | This compound 400 mg + Allopurinol (%) | Placebo + Allopurinol (%) |
| Any Treatment-Emergent AE | 72.8 | 79.3 | 70.8 |
| Serious AEs | 4.4 (CLEAR 2)[10] | 9.5 (CLEAR 2)[10] | 3.9 (CLEAR 2)[10] |
| Renal-Related AEs | 5.9 (CLEAR 2)[10] | 15.0 (CLEAR 2)[10] | 4.9 (CLEAR 2)[10] |
| Serum Creatinine Elevation (≥1.5x baseline) | 5.9 (CLEAR 2)[10] | 15.0 (CLEAR 2)[10] | 3.4 (CLEAR 2)[10] |
| Kidney Stones | 1.0 (CLEAR 1)[2] | 2.5 (CLEAR 1)[2] | 2.0 (CLEAR 1)[2] |
| Gout Flares | Not significantly different from placebo[9] | Not significantly different from placebo[9] | Not significantly different from placebo[9] |
Experimental Protocols
The following sections detail the methodologies employed in the key clinical trials investigating this compound in allopurinol-refractory gout patients.
Study Design and Patient Population
The CLEAR 1 and CLEAR 2 trials were 12-month, multicenter, randomized, double-blind, placebo-controlled Phase III studies.[9][10]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Randomization and Blinding: Patients were randomized to receive this compound (200 mg or 400 mg) or placebo once daily, in addition to their ongoing allopurinol therapy. Both patients and investigators were blinded to the treatment allocation.
Treatment Protocol
-
Investigational Product: this compound (200 mg or 400 mg tablets) or matching placebo administered orally once daily in the morning with food and water.[14]
-
Concomitant Medication:
-
All patients continued their stable dose of allopurinol.
-
Gout flare prophylaxis (e.g., colchicine or NSAIDs) was required for at least the first 5 months of the study.[11]
-
-
Hydration: Patients were advised to maintain adequate hydration (approximately 2 liters of fluid per day).[14]
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: The proportion of patients achieving a target sUA level of <6.0 mg/dL at month 6.[9][10]
-
Secondary Efficacy Endpoints:
-
Safety Assessments:
-
Monitoring of treatment-emergent adverse events (AEs) and serious adverse events (SAEs).
-
Regular laboratory assessments including serum creatinine, blood urea nitrogen (BUN), and urinalysis.
-
Vital signs and physical examinations.
-
Visualizations
Signaling Pathways and Workflows
Caption: Dual mechanism of action of allopurinol and this compound.
Caption: Typical workflow of a Phase III clinical trial for this compound.
Caption: Patient selection criteria for this compound clinical trials.
Conclusion
The combination of this compound with allopurinol represents a significant therapeutic advancement for the management of hyperuricemia in patients with gout who are not adequately controlled by allopurinol alone.[9] The dual-mechanism approach of inhibiting uric acid production and increasing its renal excretion has demonstrated superior efficacy in lowering sUA levels compared to allopurinol monotherapy.[2] The 200 mg dose of this compound, in particular, has shown a favorable safety profile.[10] These findings support the use of this compound as an add-on therapy to help more patients with refractory gout achieve their target sUA levels.[15] Further research may explore the long-term clinical outcomes of this combination therapy, such as the rates of gout flare reduction and tophi resolution over extended periods.
References
- 1. rheumatology.org [rheumatology.org]
- 2. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2020 American College of Rheumatology Guideline for the Management of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Zurampic (DSC) (this compound [DSC]) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Zurampic (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. This compound: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in combination with allopurinol: results of a phase 2, randomised, double-blind study in patients with gout with an inadequate response to allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of this compound in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]
- 13. FDA Approves this compound + Allopurinol - The Rheumatologist [the-rheumatologist.org]
- 14. drugs.com [drugs.com]
- 15. Guideline development for the management of gout: role of combination therapy with a focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Evaluating Lesinurad Safety and Tolerability
Introduction
Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the uric acid transporter 1 (URAT1) in the kidneys.[1][2][3] By inhibiting URAT1, this compound increases the renal excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[1][2] It is indicated for the treatment of hyperuricemia associated with gout in combination with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat, particularly in patients who have not achieved target sUA levels with an XOI alone.[4][5][6] This dual-mechanism approach targets both the production (via XOI) and excretion (via this compound) of uric acid.[3] Given its mechanism of action, which directly impacts renal function, and observations from clinical trials, a rigorous evaluation of its safety and tolerability profile is critical. The primary safety concerns identified during its development were dose-dependent renal and cardiovascular events.[4][7]
These application notes provide detailed protocols and methods for the comprehensive preclinical and clinical evaluation of this compound's safety and tolerability, designed for researchers, scientists, and drug development professionals.
Preclinical Safety Evaluation Protocols
Prior to human trials, a thorough nonclinical safety assessment is essential to identify potential target organs for toxicity and to establish a safety margin.
In Vivo General Toxicology Studies
Objective: To determine the toxicity profile of this compound in two mammalian species (one rodent, one non-rodent) following repeated administration.
Protocol:
-
Species Selection:
-
Study Design:
-
Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group. Doses should be selected to establish a No-Observed-Adverse-Effect-Level (NOAEL). For this compound, doses up to 600 mg/kg were tested in pivotal studies.[8]
-
Duration: Chronic studies are required for a drug intended for long-term use. Pivotal studies for this compound were conducted for up to 6 months in rats and 12 months in monkeys.[8]
-
Administration: Oral gavage, consistent with the clinical route.
-
-
Parameters to Monitor:
-
Clinical Observations: Daily checks for mortality, morbidity, and behavioral changes.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-test and at termination.
-
Electrocardiography (ECG): Conducted in non-rodent species at baseline and multiple time points.
-
Clinical Pathology:
-
Hematology: Complete blood counts (CBC).
-
Serum Chemistry: Panels including electrolytes, liver function tests (ALT, AST, ALP), and renal function markers (BUN, Serum Creatinine). In preclinical studies, increases in water consumption, urine volume, and serum creatinine were observed.[8]
-
Urinalysis: Volume, specific gravity, pH, and sediment analysis.
-
-
-
Terminal Procedures:
-
Necropsy: Full gross pathological examination of all animals.
-
Organ Weights: Key organs (kidneys, liver, heart, etc.) are weighed.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, with special attention to target organs like the kidney and gastrointestinal tract.[8]
-
Genetic Toxicology Assays
Objective: To assess the mutagenic and clastogenic potential of this compound.
Protocol: A standard battery of tests should be conducted:
-
Bacterial Reverse Mutation Assay (Ames Test): To detect gene mutations.
-
In Vitro Chromosomal Aberration Test: Using mammalian cells (e.g., Chinese Hamster Ovary - CHO cells) to detect chromosomal damage.
-
In Vivo Micronucleus Test: In rodents (e.g., mouse bone marrow) to assess for chromosomal damage in a whole animal system. Note: The standard battery of genetic toxicology studies for this compound produced negative results.[8]
Drug-Drug Interaction (DDI) Screening (In Vitro)
Objective: To evaluate the potential of this compound to inhibit or induce key drug-metabolizing enzymes.
Protocol:
-
Enzyme System: Use human liver microsomes or recombinant human CYP enzymes.
-
CYP Inhibition Assay:
-
Incubate this compound at various concentrations with specific CYP probe substrates.
-
Measure the formation of the substrate's metabolite to determine IC50 values.
-
In vitro assays indicated this compound is an inhibitor of CYP2C8 and CYP2C9.[9]
-
-
CYP Induction Assay:
-
Use cryopreserved human hepatocytes.
-
Treat hepatocytes with this compound for 48-72 hours.
-
Measure changes in mRNA levels (via qPCR) and/or enzyme activity of target CYPs (e.g., CYP3A, CYP2C8, CYP2C9).
-
In vitro assays showed this compound is an inducer of CYP3A, CYP2C8, and CYP2C9.[9]
-
-
Transporter Interaction Assay:
-
Use cell lines overexpressing key renal transporters (e.g., URAT1, OAT1, OAT3, OAT4).
-
Evaluate this compound's ability to inhibit transport of known substrates.
-
This compound was found to inhibit URAT1, OAT4, OAT1, and OAT3.[8]
-
Clinical Safety and Tolerability Evaluation
Clinical evaluation in Phase I-IV trials is crucial for characterizing the safety profile in humans. The pivotal Phase III trials for this compound (CLEAR 1, CLEAR 2, and CRYSTAL) provide a robust framework for safety assessment.[5]
General Safety Monitoring in Clinical Trials
Objective: To systematically collect and evaluate safety data from all trial participants.
Protocol:
-
Data Collection: Safety evaluations should be performed at screening, baseline, and at regular intervals throughout the study and follow-up period.
-
Adverse Event (AE) Monitoring:
-
Record all Treatment-Emergent Adverse Events (TEAEs), defined as any AE that occurs or worsens after the first dose of study medication.
-
Assess severity (e.g., Grade 1-5 using Common Terminology Criteria for Adverse Events - CTCAE) and relationship to the study drug.
-
Record Serious Adverse Events (SAEs) and report them to regulatory authorities within the required timeframe.
-
-
Laboratory Assessments:
-
Hematology: CBC with differential.
-
Serum Chemistry: Comprehensive metabolic panel including electrolytes, glucose, renal function markers (sCr, BUN), and hepatic function markers (ALT, AST, ALP, bilirubin).
-
Urinalysis: pH, specific gravity, protein, blood, and microscopic examination.
-
-
Vital Signs and Physical Examinations:
-
Measure blood pressure, heart rate, respiratory rate, and temperature at each visit.
-
Conduct a full physical examination at baseline and specified follow-up visits.
-
-
Electrocardiograms (ECGs):
-
Perform standard 12-lead ECGs at baseline and periodically to monitor for cardiac effects. A thorough QT study is also recommended to assess effects on cardiac repolarization.[10]
-
Specific Safety Assessment Protocols
Objective: To closely monitor for signs of nephrotoxicity, a key identified risk for this compound.[4]
Protocol:
-
Subject Eligibility: Exclude patients with severe renal impairment (e.g., estimated creatinine clearance <45 mL/min).[4]
-
Renal Function Monitoring:
-
Measure serum creatinine (sCr) and calculate estimated Glomerular Filtration Rate (eGFR) or Creatinine Clearance (CrCl) at screening, baseline, and frequently throughout the trial (e.g., monthly for the first 6-12 months).[10]
-
-
Defining Renal Adverse Events:
-
Serum Creatinine Elevation: Pre-define thresholds for AEs, such as an increase in sCr ≥1.5-fold or ≥2.0-fold from baseline.[4][11]
-
Event Characterization: For any sCr elevation meeting the threshold, document the time to onset, peak value, duration, and resolution (e.g., return to ≤1.2-fold of baseline).[12]
-
Other Renal Events: Specifically query and record events of interest such as nephrolithiasis, renal failure (acute or chronic), and hematuria.[11]
-
-
Risk Mitigation:
-
Ensure subjects maintain adequate hydration.
-
Administer this compound only in combination with an XOI, as monotherapy has been associated with a higher risk of renal AEs.[2]
-
Establish a clear management algorithm for subjects who experience significant sCr elevations, including potential dose interruption or discontinuation.[10]
-
Objective: To evaluate the potential for cardiovascular adverse events, another safety signal observed in clinical development.[4]
Protocol:
-
Data Collection: Systematically collect all potential cardiovascular AEs.
-
Adjudication of Events:
-
Establish an independent Clinical Endpoint Committee (CEC) blinded to treatment allocation.
-
The CEC should adjudicate all potential major adverse cardiovascular events (MACE) based on pre-defined criteria.
-
A typical composite MACE endpoint includes cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[12]
-
-
Monitoring:
-
Regularly monitor blood pressure and heart rate.
-
Record all instances of hypertension, chest pain, and other cardiovascular symptoms.
-
Perform ECGs as described in the general monitoring protocol.
-
Objective: To monitor for potential drug-induced liver injury.
Protocol:
-
Liver Function Tests (LFTs): Measure ALT, AST, alkaline phosphatase, and total bilirubin at baseline and periodically.
-
Monitoring for Hy's Law: Establish criteria for intensive monitoring and potential discontinuation based on elevations in liver enzymes, particularly in conjunction with elevated bilirubin, consistent with regulatory guidance.
-
Patient Population: While this compound does not require dose adjustment in mild to moderate hepatic impairment, it is not recommended for patients with severe hepatic impairment.[10][13]
Data Presentation: Summary of Key Safety Findings
Quantitative data from pooled analyses of Phase III trials are essential for comparing safety profiles across treatment arms.
Table 1: Incidence of Renal-Related Adverse Events in Phase III Core Studies
| Adverse Event Category | XOI + Placebo (N=516) | This compound 200 mg + XOI (N=511) | This compound 400 mg + XOI (N=510) |
| Any Renal-Related TEAE | |||
| Patients with Event, n (%) | 55 (10.7) | 65 (12.7) | 129 (25.3) |
| Exposure-Adjusted Rate¹ | 13.5 | 16.4 | 33.1 |
| Serum Creatinine Elevation ≥1.5x Baseline | |||
| Patients with Event, n (%) | 12 (2.3) | 29 (5.7) | 73 (14.3) |
| Exposure-Adjusted Rate¹ | 2.9 | 7.3 | 18.7 |
| Nephrolithiasis | |||
| Patients with Event, n (%) | 5 (1.0) | 8 (1.6) | 13 (2.5) |
| Exposure-Adjusted Rate¹ | 1.2 | 2.0 | 3.3 |
¹Exposure-adjusted incidence rate (patients with events per 100 person-years). Data adapted from integrated safety studies.[12]
Table 2: Adjudicated Major Adverse Cardiovascular Events (MACE) in Phase III Core Studies
| Treatment Group | Patients with MACE¹, n | Exposure-Adjusted Rate² | Rate Ratio vs. Placebo (95% CI) |
| XOI + Placebo | 3 | 0.7 | - |
| This compound 200 mg + XOI | 4 | 1.0 | 1.4 (0.2, 9.3) |
| This compound 400 mg + XOI | 8 | 1.9 | 2.7 (0.7, 16.0) |
¹MACE defined as cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke. ²Exposure-adjusted incidence rate (patients with events per 100 person-years). Data adapted from FDA reviews and integrated safety studies.[7][12]
Key Signaling and Metabolic Pathways
Visualizing the drug's mechanism and metabolism helps in understanding its safety profile.
Mechanism of Action at the Renal Tubule
This compound selectively inhibits URAT1, a transporter on the apical membrane of proximal tubule cells, preventing uric acid reabsorption. This action is complementary to XOIs, which reduce the production of uric acid.
Metabolic Pathway and Drug Interaction Potential
This compound's metabolism via CYP2C9 and its induction of CYP3A are key determinants of its drug-drug interaction profile.
References
- 1. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: what the nephrologist should know - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Evaluation of Pharmacokinetic Interactions Between this compound, a New Selective Urate Reabsorption Inhibitor, and CYP Enzyme Substrates Sildenafil, Amlodipine, Tolbutamide, and Repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Reassessing the Safety Profile of this compound in Combination with Xanthine Oxidase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated safety studies of the urate reabsorption inhibitor this compound in treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tga.gov.au [tga.gov.au]
Application Notes and Protocols: Monitoring Renal Function During Lesinurad Treatment in Clinical Trials
Introduction
Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that works by inhibiting the function of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidneys.[1] This mechanism increases the excretion of uric acid, thereby lowering serum uric acid levels.[2] Due to its mechanism of action, which directly involves renal processes, and observations from clinical trials, careful monitoring of renal function is a critical component of safety assessment during this compound treatment.[3] Renal-related adverse events, including elevations in serum creatinine, have been observed, particularly at higher doses and when used as monotherapy.[4][5] Therefore, a robust protocol for monitoring renal function is essential in clinical trials involving this compound to ensure patient safety.
These application notes provide a detailed protocol for monitoring renal function in subjects participating in clinical trials of this compound, based on findings from various studies and regulatory documents.
Quantitative Data Summary
The following tables summarize the incidence of renal-related adverse events and serum creatinine elevations observed in key clinical trials of this compound.
Table 1: Incidence of Renal-Related Adverse Events in this compound Clinical Trials
| Treatment Group | Renal-Related AEs (%) | Kidney Stone TEAEs (%) | Renal-Related Serious AEs (%) |
| This compound 200 mg + XOI | 5.9 - 8.5 | 0.9 - 2.0 | 0 |
| This compound 400 mg + XOI | 10.1 - 15.0 | 1.8 - 2.5 | 1.8 |
| XOI Alone (Placebo) | 4.9 - 5.5 | 2.0 - 3.7 | 0.9 |
XOI: Xanthine Oxidase Inhibitor (Allopurinol or Febuxostat) AEs: Adverse Events TEAEs: Treatment-Emergent Adverse Events
Table 2: Incidence of Serum Creatinine (sCr) Elevations in this compound Clinical Trials
| Treatment Group | sCr Elevation ≥1.5x Baseline (%) | sCr Elevation >2x Baseline (%) |
| This compound 200 mg + XOI | 4.7 - 5.9 | 1.8 - 2.0 |
| This compound 400 mg + XOI | 10.1 - 15.0 | Not specified |
| XOI Alone (Placebo) | 2.8 - 3.4 | 0 |
| This compound 400 mg Monotherapy | 25.0 | Not specified |
XOI: Xanthine Oxidase Inhibitor (Allopurinol or Febuxostat)
Experimental Protocols
1. Protocol for Renal Function Assessment
Objective: To monitor and assess the renal safety of this compound treatment throughout the clinical trial.
Materials:
-
Blood collection tubes (for serum chemistry)
-
Urine collection containers
-
Centrifuge
-
Clinical chemistry analyzer
-
Equipment for measuring vital signs (blood pressure cuff, thermometer)
Procedure:
1.1. Screening and Baseline Assessments (Prior to first dose):
-
Obtain a comprehensive medical history, including any history of renal disease, kidney stones, or conditions that may affect renal function.
-
Perform a physical examination, including measurement of vital signs.
-
Collect blood samples for the following laboratory assessments:
-
Serum creatinine (sCr)
-
Blood Urea Nitrogen (BUN)
-
Serum electrolytes (sodium, potassium, chloride, bicarbonate)
-
Serum uric acid (sUA)
-
-
Collect a urine sample for urinalysis (including assessment of pH, protein, glucose, and sediment).
-
Calculate the estimated creatinine clearance (eCrCl) or estimated glomerular filtration rate (eGFR) using a standard formula (e.g., Cockcroft-Gault or MDRD). Renal function should be evaluated prior to initiation of ZURAMPIC.[6] this compound should not be initiated in patients with an eCrCl less than 45 mL/min.[6]
1.2. Monitoring During the Trial:
-
Frequency of Monitoring:
-
All Patients: Serum creatinine levels should be obtained periodically during treatment.[7] In some trial designs, creatinine clearance was calculated monthly for the initial 12 months and then every 2 months thereafter.[8]
-
Patients with Moderate Renal Impairment (eCrCl 45 to <60 mL/min): More frequent renal function monitoring is recommended.[6][9]
-
-
Scheduled Assessments: At each scheduled study visit, perform the following:
-
Collect blood samples for measurement of serum creatinine and BUN.
-
Calculate eCrCl/eGFR.
-
Perform urinalysis.
-
-
Unscheduled Assessments: Promptly assess serum creatinine in patients reporting signs and symptoms of acute uric acid nephropathy, such as acute flank pain, nausea, or vomiting.[7]
1.3. Management of Renal Function Abnormalities:
-
Serum Creatinine Elevations:
-
Creatinine Clearance (CrCl) Decline:
-
CrCl persistently less than 45 mL/min: Discontinue this compound treatment.[7]
-
-
Adverse Event Reporting: All renal-related adverse events, including clinically significant laboratory abnormalities, must be documented and reported according to the trial protocol and regulatory requirements.
1.4. Patient Counseling:
-
Instruct patients to stay well-hydrated by drinking an adequate amount of fluid (e.g., 2 liters per day).[7]
-
Advise patients to report any symptoms of kidney problems, such as flank pain, blood in the urine, or changes in urination, to the study staff immediately.
Visualizations
Caption: Workflow for renal function monitoring in this compound clinical trials.
Caption: Proposed mechanism of this compound-associated nephrotoxicity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: what the nephrologist should know - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reassessing the Safety Profile of this compound in Combination with Xanthine Oxidase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. drugs.com [drugs.com]
Troubleshooting & Optimization
Technical Support Center: Managing Elevated Serum Creatinine in Lesinurad Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing elevated serum creatinine observed in clinical and preclinical studies involving Lesinurad.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Issue/Question | Potential Cause | Recommended Action |
| An increase in serum creatinine (sCr) is observed after initiating this compound. | This compound increases urinary uric acid excretion, which can lead to renal events, including transient increases in sCr.[1] This effect is dose-dependent.[2][3] | - Evaluate the magnitude of the sCr increase. - For sCr levels 1.5 to 2 times the pre-treatment level, more frequent monitoring of renal function is recommended.[4] - If sCr levels exceed 2 times the pre-treatment level, therapy with this compound should be interrupted. Do not restart without another explanation for the sCr abnormality.[4] |
| A subject with moderate renal impairment (eCrCl 45 to 60 mL/min) shows a rise in sCr. | Patients with moderate renal impairment have a higher occurrence of renal-related adverse reactions.[1] | - Frequent monitoring of renal function is recommended for these patients.[4] - If eCrCl persistently falls below 45 mL/min, this compound should be discontinued.[2][5] |
| Elevated sCr is observed in a subject receiving this compound monotherapy. | This compound monotherapy, particularly at higher doses (400 mg), is associated with a higher incidence of sCr elevations and renal-related adverse events.[6][7][8] this compound should not be used as monotherapy.[1] | - this compound is indicated for use in combination with a xanthine oxidase inhibitor (XOI).[2][9] - Discontinue this compound monotherapy and consider combination therapy with an XOI if clinically appropriate. |
| A subject reports symptoms of acute uric acid nephropathy (e.g., flank pain, nausea, vomiting). | These symptoms could indicate the onset of acute renal failure, a potential serious adverse reaction. | - Promptly assess serum creatinine levels.[5] - Ensure the patient is well-hydrated (e.g., 2 liters of liquid per day).[4][5] - Evaluate for other causes and manage the symptoms concurrently. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-associated elevation in serum creatinine?
A1: this compound is a selective uric acid reabsorption inhibitor that acts on the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidneys.[1][10] By inhibiting these transporters, this compound increases the excretion of uric acid into the urine.[11] This increased concentration of uric acid in the renal tubules can potentially lead to microcrystallization, which may manifest as transient increases in serum creatinine or other renal-related adverse events.[11]
Q2: How frequently should renal function be monitored during a study with this compound?
A2: Renal function should be evaluated prior to initiating this compound and periodically thereafter.[1] More frequent monitoring is recommended for patients with an estimated creatinine clearance (eCrCl) of less than 60 mL/min or with serum creatinine elevations 1.5 to 2 times their pre-treatment levels.[1][4]
Q3: Is the elevation in serum creatinine with this compound reversible?
A3: In clinical trials, the majority of serum creatinine elevations were reversible.[1] One integrated safety analysis of phase III trials reported that resolution (sCr ≤1.2 times baseline) occurred in 75-90% of all events, with 66-75% of these resolving without any interruption of the study medication.[6] However, in a small percentage of cases, the elevations were not reversible.[2]
Q4: What are the contraindications for using this compound related to renal function?
A4: this compound is contraindicated in patients with severe renal impairment (eCLcr less than 30 mL/min), end-stage renal disease, kidney transplant recipients, or patients on dialysis.[1][12] It should not be initiated in patients with an eCLcr less than 45 mL/min.[1]
Data on Serum Creatinine Elevation in this compound Clinical Trials
The following tables summarize the incidence of serum creatinine elevations in key Phase III clinical trials of this compound.
Table 1: Incidence of Serum Creatinine (sCr) Elevation ≥1.5x Baseline in Combination Therapy Studies (12-Month Data)
| Study/Analysis | Placebo + XOI | This compound 200 mg + XOI | This compound 400 mg + XOI |
| CLEAR 1 [13] | 1.0% | 6.0% | 15.9% |
| CLEAR 2 [13][14] | 3.4% | 5.9% | 15.0% |
| Integrated Analysis (Exposure-Adjusted Incidence Rate per 100 patient-years) [6] | 2.9 | 7.3 | 18.7 |
XOI: Xanthine Oxidase Inhibitor (Allopurinol or Febuxostat)
Table 2: Incidence of Renal-Related Adverse Events (AEs) in Combination Therapy Studies
| Study | Placebo + XOI | This compound 200 mg + XOI | This compound 400 mg + XOI |
| CLEAR 2 (Renal-related AEs) [14] | 4.9% | 5.9% | 15.0% |
| CRYSTAL (Renal-related AEs) [11] | 5.5% | 8.5% | 10.1% |
XOI: Xanthine Oxidase Inhibitor (Allopurinol or Febuxostat)
Table 3: Renal Safety Data from this compound 400 mg Monotherapy Study (6 Months)
| Adverse Event | Placebo | This compound 400 mg Monotherapy |
| Renal-related TEAEs [7][8] | 0% | 17.8% |
| Renal-related Serious TEAEs [7][8] | 0% | 4.7% |
| sCr Elevation ≥1.5x Baseline [7][8] | 0% | 24.3% |
TEAEs: Treatment-Emergent Adverse Events
Experimental Protocols
While specific institutional protocols may vary, the general methodology for monitoring and managing elevated serum creatinine in this compound clinical trials involves the following steps:
1. Baseline Assessment:
-
Obtain a baseline serum creatinine measurement and calculate the estimated creatinine clearance (eCrCl) before the first dose of this compound.[1] The Cockcroft-Gault equation was often used in the pivotal trials.[2]
2. Routine Monitoring:
-
Monitor serum creatinine periodically throughout the study.[1]
-
Increase the frequency of monitoring for patients with pre-existing moderate renal impairment (eCrCl < 60 mL/min).[1]
3. Actionable Thresholds for Elevated Serum Creatinine:
-
sCr Elevation 1.5 to 2 times baseline: Increase the frequency of renal function monitoring.[4]
-
sCr Elevation > 2 times baseline: Interrupt this compound treatment.[4] Re-initiation should only be considered if an alternative cause for the sCr elevation is identified.
-
Persistent eCrCl < 45 mL/min: Discontinue this compound treatment.[2][5]
4. Patient Counseling:
-
Advise participants to maintain adequate hydration (e.g., 2 liters of fluid per day) to reduce the risk of renal-related events.[4][5]
Visualizations
Caption: Mechanism of action of this compound in the renal tubule.
Caption: Workflow for managing elevated serum creatinine during this compound studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound: what the nephrologist should know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reassessing the Safety Profile of this compound in Combination with Xanthine Oxidase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound monotherapy in gout patients intolerant to a xanthine oxidase inhibitor: a 6 month phase 3 clinical trial and extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of this compound in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]
- 14. This compound in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lesinurad Dose Adjustment in Subjects with Moderate Renal Impairment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dose adjustment of lesinurad in subjects with moderate renal impairment.
Frequently Asked Questions (FAQs)
Q1: How does moderate renal impairment affect the pharmacokinetics of this compound?
A1: Moderate renal impairment (estimated creatinine clearance [eCLcr] 30 to 59 mL/min) leads to an increased systemic exposure to this compound. Studies have shown that the area under the plasma concentration-time curve (AUC) of this compound is increased by 50-73% in this population compared to individuals with normal renal function[1][2][3]. However, the maximum plasma concentration (Cmax) is generally unaffected[3][4]. The renal clearance of this compound is significantly reduced in patients with moderate renal impairment[4].
Q2: What is the recommended dose of this compound for patients with moderate renal impairment?
A2: No dose adjustment is necessary for this compound in patients with mild or moderate renal impairment (eCLcr of 45 mL/min or greater)[1][5]. The standard dose is 200 mg orally once daily, taken in the morning with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat[6]. However, it is crucial to note that this compound should not be initiated in patients with an eCLcr less than 45 mL/min[1][7].
Q3: How is the efficacy of this compound affected by moderate renal impairment?
A3: The serum uric acid (sUA)-lowering effect of this compound is attenuated in patients with moderate renal impairment compared to those with normal renal function or mild renal impairment[3][4]. Despite the reduced efficacy, clinical trials have demonstrated that this compound 200 mg in combination with an XOI can still provide a clinically meaningful reduction in sUA levels in this patient population[5][8].
Q4: What are the key safety considerations when using this compound in subjects with moderate renal impairment?
A4: Patients with moderate renal impairment have a higher occurrence of renal-related adverse reactions compared to those with normal or mildly impaired renal function[1]. The most common renal adverse events include increases in serum creatinine[9]. It is essential to monitor renal function before initiating and periodically during therapy, with more frequent monitoring recommended for patients with an eCLcr below 60 mL/min[1][6]. This compound should be discontinued if the eCLcr persistently falls below 45 mL/min[1][7]. It is also critical that this compound is always co-administered with an XOI, as monotherapy increases the risk of acute renal failure[6][10]. Patients should be advised to stay well-hydrated (e.g., 2 liters of liquid per day)[5][6].
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Elevated Serum Creatinine Levels | Drug-related adverse event, underlying renal disease progression, dehydration. | - Interrupt this compound treatment if serum creatinine is elevated to greater than 2 times the pre-treatment value.[1] - Promptly measure serum creatinine in patients reporting symptoms of acute uric acid nephropathy (flank pain, nausea, vomiting).[6] - Ensure the patient is well-hydrated. - Do not restart this compound without another explanation for the serum creatinine abnormalities.[1] |
| Inadequate Serum Uric Acid (sUA) Response | Attenuated efficacy in moderate renal impairment, non-adherence to treatment, insufficient XOI dose. | - Confirm patient adherence to both this compound and the xanthine oxidase inhibitor. - Ensure the XOI is being administered at an appropriate dose (e.g., allopurinol at least 300 mg/day, or 200 mg/day for moderate renal impairment).[5][8] - Re-evaluate the patient's overall treatment regimen. |
| Persistent eCLcr < 45 mL/min | Worsening of underlying renal condition, drug-induced nephrotoxicity. | - Discontinue this compound therapy.[1][7] - Investigate the cause of renal function decline. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Subjects with Varying Degrees of Renal Function
| Renal Function Category | eCLcr (mL/min) | This compound Dose (mg) | Change in AUC vs. Normal | Change in Cmax vs. Normal |
| Normal | >90 | 200 / 400 | - | - |
| Mild Impairment | 60-89 | 200 | +34%[3][4] | Unaffected[3][4] |
| Moderate Impairment | 30-59 | 200 | +65% to +73%[2][4] | Unaffected to +20%[2][4] |
| Moderate Impairment | 30-59 | 400 | +50% to +54%[2][4] | Unaffected to +3%[2][4] |
| Severe Impairment | <30 | 400 | +102% to +113%[2][4] | Unaffected to +13%[2][4] |
Table 2: Renal-Related Adverse Events in this compound Clinical Trials (in combination with a Xanthine Oxidase Inhibitor)
| Adverse Event | This compound 200 mg + XOI | This compound 400 mg + XOI | Placebo + XOI |
| Serum Creatinine Elevation (≥1.5x baseline) | 5.9%[8] | 15.0%[8] | 3.4%[8] |
| Renal-Related Adverse Events (Overall) | 5.9%[8] | 15.0%[8] | 4.9%[8] |
| Serious Renal-Related Adverse Reactions | 0%[9] | 0.7%[9] | 0.2%[9] |
Experimental Protocols
Methodology for a Phase I, Open-Label, Single-Dose Study to Assess this compound Pharmacokinetics and Pharmacodynamics in Renal Impairment:
-
Subject Recruitment: Enroll healthy adult volunteers with normal renal function (eCrCl >90 mL/min) and subjects with mild (eCrCl 60–89 mL/min), moderate (eCrCl 30–59 mL/min), and severe (eCrCl <30 mL/min) renal impairment.[3][4]
-
Dosing: Administer a single oral dose of this compound (e.g., 200 mg or 400 mg).[3][4]
-
Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose) to measure plasma this compound concentrations.[4]
-
Pharmacodynamic Sampling: Collect blood and urine samples at baseline and at specified intervals post-dose to measure serum and urine uric acid concentrations.[4]
-
Safety Monitoring: Monitor subjects for adverse events and assess laboratory data throughout the study.[4]
-
Data Analysis: Analyze plasma this compound concentrations to determine pharmacokinetic parameters (AUC, Cmax, renal clearance). Analyze serum and urine uric acid concentrations to evaluate the pharmacodynamic effects of this compound.[4]
Mandatory Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. Effects of renal function on pharmacokinetics and pharmacodynamics of this compound in adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of renal function on pharmacokinetics and pharmacodynamics of this compound in adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
- 8. This compound in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. provider.amerigroup.com [provider.amerigroup.com]
Technical Support Center: Investigating Drug-Drug Interactions with Lesinurad
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating potential drug-drug interactions with Lesinurad in a research setting. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the design and interpretation of preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound that we should be concerned about for drug-drug interactions?
A1: this compound is primarily metabolized by the cytochrome P450 enzyme CYP2C9.[1][2] Therefore, co-administration with strong inhibitors or inducers of CYP2C9 can significantly alter this compound's plasma concentrations. Individuals who are genetically poor metabolizers of CYP2C9 will also have increased exposure to this compound.[1][3]
Q2: Does this compound affect other CYP enzymes?
A2: Yes, this compound is a weak inducer of CYP3A.[4] This can lead to a reduction in the plasma concentrations of drugs that are substrates of CYP3A, potentially decreasing their efficacy.[4]
Q3: What are the key transporter interactions to consider for this compound?
A3: this compound is an inhibitor of the uric acid transporters URAT1 and OAT4, which is its primary mechanism of action for reducing serum uric acid.[5][6] In vitro studies have also shown inhibition of OAT1 and OAT3.[5][7] However, at clinically relevant unbound plasma concentrations, this compound is not expected to inhibit OAT1 or OAT3 in vivo.[5]
Q4: We observed unexpected toxicity when co-administering this compound with another compound in our animal model. What could be the cause?
A4: Unexpected toxicity could arise from several factors. First, consider the possibility of a pharmacokinetic interaction. Is the co-administered drug a CYP2C9 inhibitor, leading to increased this compound levels and potential nephrotoxicity?[8] Conversely, is this compound inducing the metabolism of the other compound via CYP3A, leading to the formation of a toxic metabolite? Another possibility is a pharmacodynamic interaction where the two drugs have additive or synergistic toxic effects on a particular organ system, such as the kidney.
Q5: How should we manage studies involving subjects who are CYP2C9 poor metabolizers?
A5: In clinical research, it is crucial to genotype subjects for CYP2C9 polymorphisms. For individuals identified as poor metabolizers, anticipate increased exposure to this compound and a higher risk of adverse events.[1][3] The FDA label for this compound recommends caution when administering it to CYP2C9 poor metabolizers.[1] In a research setting, this may involve dose adjustments or more intensive safety monitoring for this subgroup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in this compound plasma concentrations across study subjects. | Genetic polymorphisms in CYP2C9 leading to different metabolic rates. Co-administration of undisclosed medications that are CYP2C9 inhibitors or inducers. | Genotype subjects for CYP2C9. Carefully screen subjects for all concomitant medications, including over-the-counter drugs and herbal supplements. |
| Decreased efficacy of a co-administered CYP3A substrate. | Induction of CYP3A by this compound, leading to increased metabolism and clearance of the substrate drug. | Monitor the plasma concentrations of the CYP3A substrate. Consider increasing the dose of the substrate drug if clinically warranted and safe. |
| Elevated serum creatinine levels in study subjects. | This compound is known to increase serum creatinine. This risk is higher when this compound is used as monotherapy or at higher doses.[1] An interacting drug that inhibits this compound's metabolism could exacerbate this effect. | Ensure adequate hydration of subjects. Monitor renal function closely. If a significant increase in creatinine is observed, consider dose reduction or discontinuation of this compound. |
| Inconsistent results in in vitro transporter inhibition assays. | Substrate-dependent inhibition. Non-specific binding of this compound to the assay system components. | Use multiple probe substrates for the transporter of interest.[9] Evaluate the non-specific binding of this compound in the experimental setup and adjust calculations accordingly. |
Quantitative Data on Drug-Drug Interactions
The following tables summarize the quantitative data on the drug-drug interactions of this compound.
Table 1: In Vitro Inhibition of Renal Transporters by this compound
| Transporter | IC50 (µM) | Reference |
| URAT1 | 3.53 - 7.3 | [5][6] |
| OAT4 | 2.03 - 3.7 | [5][6] |
| OAT1 | 3.90 | [5] |
| OAT3 | 3.54 | [5] |
Table 2: Effect of this compound on the Pharmacokinetics of Co-administered Drugs
| Co-administered Drug (Substrate) | Change in Cmax | Change in AUC | Reference |
| Sildenafil (CYP3A) | ↓ ~34% | ↓ ~34% | [4] |
| Colchicine | ↓ ~20-35% | ↓ ~20-35% | [10] |
| Indomethacin | Not specified | ↑ ~35% | [11] |
Table 3: Effect of Co-administered Drugs on the Pharmacokinetics of this compound
| Co-administered Drug | Change in Cmax | Change in AUC | Reference |
| Naproxen | ↓ ~27% | No significant change | [11] |
Experimental Protocols
In Vitro CYP450 Inhibition Assay (FDA Recommended Approach)
This protocol is a general guideline for assessing the inhibitory potential of this compound on major CYP450 isoforms.
-
Test System: Human liver microsomes.
-
CYP Isoforms to Test: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5.[12]
-
Probe Substrates: Use isoform-specific probe substrates at concentrations close to their Km values.[13]
-
This compound Concentrations: A range of concentrations, typically spanning at least 3-4 logs, should be used to determine the IC50 value.
-
Incubation: Pre-incubate this compound with the microsomes and NADPH-generating system before adding the probe substrate.
-
Analysis: Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
In Vitro Transporter Inhibition Assay (FDA Recommended Approach)
This protocol provides a general framework for evaluating the inhibitory effect of this compound on renal and hepatic transporters.
-
Test System: Use stable cell lines overexpressing the transporter of interest (e.g., HEK293 cells).[14]
-
Transporters to Test: OATP1B1, OATP1B3, OAT1, OAT3, OCT2, MATE1, MATE2-K, P-gp, and BCRP.[9]
-
Probe Substrates: Utilize validated probe substrates for each transporter.
-
This compound Concentrations: Test a range of this compound concentrations to determine the IC50 value.
-
Assay Procedure:
-
Plate the transporter-expressing cells.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add the probe substrate and incubate for a specified time.
-
Lyse the cells and measure the intracellular concentration of the probe substrate using LC-MS/MS.
-
-
Data Analysis: Determine the IC50 by plotting the inhibition of substrate uptake against the this compound concentration.
Visualizations
Caption: Metabolic pathway and mechanism of action of this compound, highlighting points of potential drug-drug interactions.
Caption: General experimental workflow for assessing drug-drug interactions of an investigational compound like this compound.
References
- 1. This compound Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabolism and disposition of this compound, a uric acid reabsorption inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Therapy and CYP2C9 Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Pharmacokinetic Interactions Between this compound, a New Selective Urate Reabsorption Inhibitor, and CYP Enzyme Substrates Sildenafil, Amlodipine, Tolbutamide, and Repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [drugcentral.org]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The new draft guidance on in vitro metabolism and transporter studies - News - Solvo Biotechnology [solvobiotech.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Evaluation of Pharmacokinetic Interactions Between this compound, a New Selective Urate Reabsorption Inhibitor, and Commonly Used Drugs for Gout Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 14. xenotech.com [xenotech.com]
Technical Support Center: Overcoming Limitations of Lesinurad Monotherapy in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Lesinurad monotherapy in experimental settings. The focus is on providing practical guidance for designing experiments that effectively evaluate the therapeutic potential of this compound, primarily through its use in combination with xanthine oxidase inhibitors (XOIs).
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using this compound as a monotherapy in our experimental model of hyperuricemia?
A1: The primary limitations of this compound monotherapy observed in clinical trials, and relevant to experimental design, are an increased risk of renal adverse events and limited efficacy in achieving target serum uric acid (sUA) levels.[1][2][3] Monotherapy, particularly at higher doses, has been associated with elevations in serum creatinine and an increased incidence of kidney stones and renal failure.[1][2][3] From an efficacy standpoint, while this compound alone can reduce sUA, it is often insufficient to reach therapeutic targets in many subjects.[1] Therefore, experimental designs should prioritize evaluating this compound in combination with a xanthine oxidase inhibitor (XOI) to mitigate these risks and enhance its urate-lowering potential.
Q2: Why is combination therapy with a xanthine oxidase inhibitor (XOI) the recommended approach for studying this compound?
A2: Combination therapy with an XOI, such as allopurinol or febuxostat, is the recommended approach because it addresses the limitations of this compound monotherapy through a dual mechanism of action.[4] this compound increases the renal excretion of uric acid by inhibiting URAT1 and OAT4, while XOIs decrease the production of uric acid.[2][4] This complementary action leads to a more significant reduction in sUA levels than either agent alone, increasing the likelihood of achieving target urate levels.[4][5][6] Furthermore, by reducing the overall uric acid load, XOIs can mitigate the risk of renal adverse events associated with the increased urinary excretion of uric acid induced by this compound.[7]
Q3: What are the key considerations when designing a preclinical study to evaluate this compound in combination with an XOI?
A3: When designing a preclinical study, several factors are crucial:
-
Animal Model: Select an appropriate animal model of hyperuricemia. The most common models involve the administration of a uricase inhibitor, like potassium oxonate, to mimic the human condition of impaired uric acid degradation.[8][9][10] This is often combined with a purine precursor, such as hypoxanthine or adenine, to increase uric acid production.[8][9]
-
Dosing: The doses of this compound and the XOI should be carefully selected based on pharmacokinetic and pharmacodynamic data from previous studies. Dose-ranging studies may be necessary to identify the optimal combination for efficacy and safety in your specific model.
-
Endpoint Measurement: The primary efficacy endpoint is typically the reduction in serum uric acid levels.[5][6] Secondary endpoints can include measurements of urinary uric acid excretion, assessment of renal function (e.g., serum creatinine, BUN), and histological analysis of the kidneys to evaluate for any signs of nephropathy.
-
Control Groups: The study should include appropriate control groups: a vehicle control, this compound monotherapy, XOI monotherapy, and the combination therapy group. This design allows for a clear determination of the additive or synergistic effects of the combination.
Q4: We are observing unexpected variability in our in vitro urate transport assays. What are some potential troubleshooting steps?
A4: Variability in in vitro urate transport assays can arise from several factors. Here are some troubleshooting steps:
-
Cell Line Integrity: Ensure the consistent passage number and health of the cell line expressing the urate transporter (e.g., HEK293 cells transfected with URAT1 or OAT4). Over-passaged cells can exhibit altered transporter expression and function.
-
Transfection Efficiency: If using transient transfection, monitor and optimize transfection efficiency for each experiment. Inconsistent expression levels of the transporter will lead to variable uptake results.
-
Assay Buffer Composition: The composition of the assay buffer, including pH and ion concentrations, can significantly impact transporter activity. Ensure the buffer is freshly prepared and the pH is accurately adjusted for each experiment.
-
Substrate Concentration: Use a concentration of radiolabeled uric acid that is appropriate for the kinetic properties of the transporter being studied. Operating near the Km of the transporter can improve the sensitivity of the assay to inhibition.
-
Incubation Time: Optimize the incubation time to ensure that urate uptake is in the linear range. Very short or very long incubation times can lead to increased variability.
-
Washing Steps: Perform washing steps with ice-cold buffer to effectively stop the transport process and remove extracellular radiolabeled substrate. Inadequate washing can lead to high background signal.
Troubleshooting Guides
Guide 1: Addressing Renal-Related Adverse Events in Animal Models
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Elevated serum creatinine and/or BUN in the this compound monotherapy group. | High urinary concentration of uric acid leading to crystal deposition and renal tubular injury. | 1. Implement Combination Therapy: Co-administer this compound with a xanthine oxidase inhibitor (e.g., allopurinol, febuxostat) to reduce uric acid production and the excretory load on the kidneys.[7] 2. Ensure Adequate Hydration: Provide animals with free access to water to promote urine flow and reduce the risk of crystal precipitation. 3. Dose Adjustment: If monotherapy is being investigated for specific reasons, consider a dose reduction of this compound. |
| Presence of crystals in the renal tubules upon histological examination. | Supersaturation of uric acid in the urine. | 1. Urine pH Modification: Consider strategies to increase urine pH, as uric acid is more soluble at a higher pH. This can sometimes be achieved through dietary modifications. 2. Combination Therapy: As above, the most effective strategy is to reduce the overall uric acid excretion by co-administering an XOI. |
Guide 2: Optimizing Efficacy in Preclinical Models
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Suboptimal reduction in serum uric acid levels with this compound and XOI combination. | 1. Inadequate dosing of one or both agents. 2. Insufficient induction of hyperuricemia in the animal model. 3. Drug-drug interactions affecting the pharmacokinetics of this compound or the XOI. | 1. Dose-Ranging Study: Conduct a dose-response study for both this compound and the XOI individually and in combination to identify the optimal efficacious doses. 2. Model Optimization: Ensure the hyperuricemia model is robust and produces consistent and significant elevations in serum uric acid. Adjust the doses of potassium oxonate and the purine precursor as needed.[8][9] 3. Pharmacokinetic Analysis: Conduct pharmacokinetic studies to assess the plasma concentrations of both drugs when administered in combination to rule out any significant interactions in your animal model. |
| High inter-animal variability in serum uric acid response. | 1. Inconsistent drug administration. 2. Genetic variability within the animal strain. 3. Differences in food and water consumption. | 1. Standardize Administration: Ensure precise and consistent administration of all compounds (e.g., gavage volume, injection site). 2. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. 3. Control Environmental Factors: House animals under standardized conditions with ad libitum access to the same diet and water to minimize variations in intake. |
Data Presentation: Summary of Clinical Trial Data
The following tables summarize key efficacy and safety data from the pivotal Phase III clinical trials of this compound in combination with allopurinol (CLEAR 1 & 2) and febuxostat (CRYSTAL).
Table 1: Efficacy of this compound Combination Therapy
| Clinical Trial | Treatment Groups | Primary Efficacy Endpoint | Patients Achieving Endpoint (%) |
| CLEAR 1 & 2 [5][6] | Allopurinol + Placebo | sUA < 6.0 mg/dL at Month 6 | 23.3 - 27.9 |
| Allopurinol + this compound 200 mg | sUA < 6.0 mg/dL at Month 6 | 54.2 - 55.4 | |
| Allopurinol + this compound 400 mg | sUA < 6.0 mg/dL at Month 6 | 59.2 - 66.5 | |
| CRYSTAL [5][11] | Febuxostat + Placebo | sUA < 5.0 mg/dL at Month 6 | 46.8 |
| Febuxostat + this compound 200 mg | sUA < 5.0 mg/dL at Month 6 | 56.6 | |
| Febuxostat + this compound 400 mg | sUA < 5.0 mg/dL at Month 6 | 76.1 |
Table 2: Key Renal Safety Data from Clinical Trials
| Clinical Trial | Treatment Groups | Incidence of Renal-Related Adverse Events (%) | Incidence of Kidney Stones (%) |
| CLEAR 1 [5] | Allopurinol + Placebo | N/A | 2.0 |
| Allopurinol + this compound 200 mg | N/A | 1.0 | |
| Allopurinol + this compound 400 mg | N/A | 2.5 | |
| CLEAR 2 [5][12] | Allopurinol + Placebo | 4.9 | 0.5 |
| Allopurinol + this compound 200 mg | 5.9 | 0 | |
| Allopurinol + Lesinururad 400 mg | 15.0 | 3.0 | |
| CRYSTAL [5] | Febuxostat + Placebo | N/A | 3.7 |
| Febuxostat + this compound 200 mg | N/A | 0.9 | |
| Febuxostat + this compound 400 mg | N/A | 1.8 |
N/A: Data not explicitly provided in the cited sources in this format.
Experimental Protocols
Protocol 1: In Vitro URAT1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of a test compound against the human urate transporter 1 (URAT1).
Materials:
-
HEK293 cells stably or transiently expressing human URAT1
-
Control HEK293 cells (mock-transfected)
-
[¹⁴C]-Uric acid (radiolabeled substrate)
-
Test compound and reference inhibitor (e.g., benzbromarone)
-
Cell culture medium and reagents
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter
Methodology:
-
Cell Culture: Culture URAT1-expressing and mock-transfected HEK293 cells in appropriate culture medium until they reach a confluent monolayer in 24-well plates.
-
Pre-incubation: Wash the cell monolayers twice with pre-warmed uptake buffer. Then, pre-incubate the cells for 10-15 minutes at 37°C with uptake buffer containing either the test compound at various concentrations, the reference inhibitor, or vehicle control.
-
Uptake Initiation: Initiate the uptake reaction by adding pre-warmed uptake buffer containing [¹⁴C]-uric acid (at a concentration near the Km for URAT1) and the respective test compounds or controls.
-
Incubation: Incubate the plates at 37°C for a predetermined time (typically 5-10 minutes, within the linear range of uptake).
-
Uptake Termination: Terminate the uptake by rapidly aspirating the uptake solution and washing the cell monolayers three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the URAT1-specific uptake by subtracting the radioactivity measured in mock-transfected cells from that in URAT1-expressing cells. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Induction of Hyperuricemia in Mice
This protocol describes a common method for inducing hyperuricemia in mice using potassium oxonate and hypoxanthine.
Materials:
-
Male Kunming or C57BL/6 mice (6-8 weeks old)
-
Potassium oxonate (uricase inhibitor)
-
Hypoxanthine (purine precursor)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Gavage needles and syringes
-
Equipment for blood collection
Methodology:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week with free access to standard chow and water.
-
Grouping: Randomly divide the mice into experimental groups (e.g., normal control, hyperuricemic model, this compound treatment, XOI treatment, combination treatment).
-
Induction of Hyperuricemia:
-
For the hyperuricemic model and treatment groups, administer potassium oxonate (e.g., 250-300 mg/kg) via intraperitoneal injection one hour before the administration of hypoxanthine.[8][9]
-
Administer hypoxanthine (e.g., 250-300 mg/kg) orally via gavage.[8][9]
-
Continue this induction regimen daily for the duration of the study (typically 7-14 days).
-
The normal control group should receive the vehicle under the same schedule.
-
-
Drug Administration: Administer the test compounds (this compound, XOI, or combination) orally via gavage at the desired doses, typically 1-2 hours after the induction of hyperuricemia.
-
Blood Sampling: Collect blood samples from the mice at baseline and at the end of the study period (e.g., via retro-orbital sinus or cardiac puncture under anesthesia).
-
Biochemical Analysis: Separate the serum and measure the concentrations of uric acid, creatinine, and blood urea nitrogen (BUN) using commercially available assay kits.
-
Tissue Collection (Optional): At the end of the study, euthanize the animals and collect kidneys for histological analysis to assess for any pathological changes.
Mandatory Visualizations
Caption: Uric acid homeostasis and sites of drug action.
Caption: Experimental workflow for overcoming this compound limitations.
References
- 1. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Selective URAT-1 Inhibitor With a Novel Mechanism in Combination With a Xanthine Oxidase Inhibitor, for Hyperuricemia Associated With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of this compound in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]
- 7. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the influence on left ventricle by potassium oxonate and hypoxanthine–induced chronic hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected outcomes in Lesinurad in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lesinurad in in vitro experimental settings. The information is designed to help address specific issues and unexpected outcomes that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of this compound? A1: this compound is a selective uric acid reabsorption inhibitor (SURI).[1] It primarily functions by inhibiting the activity of urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4), which are key transporters responsible for the reabsorption of uric acid in the kidneys.[2][3] This inhibition leads to increased excretion of uric acid.
Q2: What are the typical in vitro systems used to study this compound? A2: Common in vitro systems include cell lines such as Human Embryonic Kidney (HEK-293) cells transiently or stably expressing the transporter of interest (e.g., URAT1, OAT1, OAT3).[4][5] Xenopus oocytes injected with cRNA for the specific transporter are also utilized.[6]
Q3: Does this compound interact with other transporters in vitro? A3: Yes, in addition to URAT1 and OAT4, this compound has been shown to inhibit the organic anion transporters OAT1 and OAT3 with similar potency in vitro.[2] It is also a substrate for OAT1 and OAT3.[7]
Q4: What is the known metabolic pathway for this compound? A4: In vitro studies have identified Cytochrome P450 2C9 (CYP2C9) as the primary enzyme responsible for the metabolism of this compound.
Q5: Is this compound's solubility a concern for in vitro assays? A5: this compound has poor aqueous solubility.[3] This is a critical factor to consider during stock solution preparation and dilution into aqueous assay buffers to avoid precipitation and ensure accurate effective concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Inhibitory Activity (IC₅₀) of this compound against Key Transporters
| Transporter | IC₅₀ (µM) | Experimental System |
|---|---|---|
| URAT1 | 3.53 | Oocytes expressing hURAT1 |
| OAT4 | 2.03 | Oocytes expressing hOAT4 |
| OAT1 | 3.90 | HEK-293T cells expressing hOAT1 |
| OAT3 | 3.54 | HEK-293T cells expressing hOAT3 |
Table 2: this compound as a Substrate for Organic Anion Transporters
| Transporter | Kₘ (µM) | Experimental System |
|---|---|---|
| OAT1 | 0.85 | Validated transporter-expressing cell systems |
| OAT3 | 2.00 | Validated transporter-expressing cell systems |
Troubleshooting Guides
This section addresses specific unexpected outcomes in a question-and-answer format.
URAT1/OAT Inhibition Assays
Q: My calculated IC₅₀ value for this compound against URAT1 is significantly higher than published values. What are the potential causes?
A: Several factors could contribute to this discrepancy:
-
Compound Solubility and Precipitation: this compound has poor aqueous solubility.[3] If it precipitates in your aqueous assay buffer, the actual concentration in solution will be lower than the nominal concentration, leading to an artificially high IC₅₀.
-
Solution: Visually inspect for precipitation in your assay plates. Prepare high-concentration stock solutions in 100% DMSO. When diluting into the final assay buffer, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.[8] Consider pre-warming the assay buffer.
-
-
Protein Binding: If your assay medium contains serum or albumin, this compound's high plasma protein binding (over 98%) could reduce the free concentration available to interact with the transporter, thus increasing the apparent IC₅₀.[2]
-
Solution: Whenever possible, perform assays in a protein-free buffer. If protein is required, ensure its concentration is consistent and be aware that the resulting IC₅₀ will be a reflection of the specific conditions used.
-
-
Substrate Concentration: The concentration of the probe substrate (e.g., radiolabeled uric acid) can influence the IC₅₀ value for a competitive inhibitor.
-
Solution: Use a substrate concentration at or below its Kₘ value for the transporter. This ensures the assay is sensitive enough to detect competitive inhibition.[9]
-
-
Incorrect Assay pH: Urate transport can be pH-dependent.
-
Solution: Ensure your assay buffer is maintained at the correct physiological pH (typically 7.3-7.4) throughout the experiment.[2]
-
-
Cell Health and Passage Number: Over-passaged cells or unhealthy cells may have altered transporter expression or function.
-
Solution: Use cells within a validated passage number range and ensure high viability before starting the experiment.
-
Q: I am observing high variability between replicate wells in my transporter assay.
A: High variability can obscure real effects. Common causes include:
-
Inconsistent Cell Seeding: Uneven cell density across the plate will lead to variable transporter expression per well.
-
Solution: Ensure a single-cell suspension before plating and use appropriate techniques to avoid edge effects.
-
-
This compound Precipitation: As mentioned above, if this compound precipitates, it may do so unevenly across the plate.
-
Solution: Follow the solubility guidelines carefully. Mix plates gently after compound addition.
-
-
Pipetting Errors: Inconsistent volumes of cells, substrate, or inhibitor will lead to significant errors.
-
Solution: Use calibrated pipettes and proper technique. For multi-channel pipetting, ensure all channels are aspirating and dispensing consistently.
-
Cell Viability Assays (e.g., MTT, XTT, LDH)
Q: My MTT assay shows a significant decrease in cell viability at this compound concentrations I believe should be non-toxic. Is this real cytotoxicity?
A: It may be an assay artifact. Tetrazolium-based assays (like MTT or XTT) measure metabolic activity by monitoring the reduction of a dye.
-
Potential Cause: The test compound itself may interfere with the assay chemistry. Compounds with reducing properties can directly reduce the tetrazolium salt, while others might inhibit the cellular reductases responsible for the color change.[10]
-
Solution: Run a cell-free control. Add this compound to assay medium without cells and perform the assay steps. If you see a color change, the compound is interfering directly. Also, consider using an orthogonal viability assay that relies on a different principle, such as an LDH release assay (measuring membrane integrity) or an ATP-based assay (measuring cellular energy levels), to confirm the results.[10][11]
-
Q: My results from an MTT assay and an LDH assay are conflicting. Why?
A: This is not uncommon and highlights the importance of understanding what each assay measures.
-
Explanation: An MTT assay measures a loss of metabolic function, which can indicate cytotoxicity or cytostatic effects (inhibition of proliferation).[11] An LDH assay measures the loss of membrane integrity, which is a marker of necrosis or late-stage apoptosis. A compound could, for example, be cytostatic without causing membrane rupture, leading to a drop in the MTT signal but not an increase in LDH release.
-
Solution: Report the results from both assays and interpret them based on their distinct biological endpoints. Using multiple assays provides a more complete picture of the compound's effect on cell health.
-
Detailed Experimental Protocols
Protocol: URAT1 Inhibition Assay in Stably Transfected HEK-293 Cells
This protocol is a generalized procedure based on common methodologies.[4][6][12]
-
Materials:
-
HEK-293 cells stably expressing human URAT1 (hURAT1).
-
Parental HEK-293 cells (for negative control).
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).
-
Assay Buffer (e.g., Krebs-Ringer buffer or HBSS, pH 7.4).
-
[¹⁴C]-Uric Acid (or other suitable labeled substrate).
-
This compound and positive control inhibitor (e.g., Benzbromarone).
-
DMSO (for compound stocks).
-
Wash Buffer (ice-cold PBS).
-
Cell Lysis Buffer (e.g., 1 M NaOH or 0.1% SDS).
-
Scintillation fluid and liquid scintillation counter.
-
24-well or 96-well cell culture plates.
-
-
Cell Plating:
-
Seed hURAT1-HEK293 and parental HEK-293 cells into culture plates at a density that will result in a confluent monolayer (approx. 80-90%) on the day of the assay (e.g., 2.5 x 10⁵ cells/well for a 24-well plate).[4]
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer from a DMSO stock. Ensure the final DMSO concentration is constant and non-toxic (e.g., 0.2%).[8]
-
On the day of the assay, aspirate the culture medium from the cells.
-
Wash the cell monolayer twice with warm assay buffer.
-
Pre-incubation: Add the assay buffer containing the various concentrations of this compound (or control vehicle) to the wells. Incubate for 10-30 minutes at 37°C.[4]
-
Uptake Initiation: Prepare an uptake solution of assay buffer containing a fixed concentration of [¹⁴C]-Uric Acid (e.g., at its Kₘ) plus the corresponding inhibitor concentrations from the pre-incubation step.
-
Remove the pre-incubation solution and immediately add the [¹⁴C]-Uric Acid uptake solution to start the reaction.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.[5]
-
Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold Wash Buffer.
-
Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Measurement: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the counts per minute (CPM) from the parental HEK-293 cells (non-specific uptake) from the CPM of the hURAT1-HEK293 cells to get the URAT1-specific uptake.
-
Normalize the data by expressing the uptake in the presence of the inhibitor as a percentage of the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations: Pathways and Workflows
Caption: Renal urate transport and this compound's mechanism.
Caption: Experimental workflow for a URAT1 inhibition assay.
Caption: Troubleshooting logic for high IC₅₀ values.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Interaction Studies Between this compound, a Selective Urate Reabsorption Inhibitor, and Major Liver or Kidney Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Lesinurad Clinical Trials and Kidney Stone Risk Mitigation
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the strategies employed to mitigate the risk of kidney stones in Lesinurad clinical trials. The content is structured to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound increases the risk of kidney stones?
A1: this compound is a selective uric acid reabsorption inhibitor (SURI) that targets the urate transporter 1 (URAT1) in the proximal renal tubule.[1][2][3] By inhibiting URAT1, this compound blocks the reabsorption of uric acid from the kidneys back into the bloodstream, thereby increasing its excretion in the urine (uricosuria).[4][5] This increased concentration of uric acid in the renal tubules can lead to supersaturation, crystallization, and subsequent formation of uric acid stones (nephrolithiasis).[1][6]
Q2: What were the key eligibility criteria related to renal function for participants in the pivotal this compound trials (CLEAR 1, CLEAR 2, CRYSTAL)?
A2: The pivotal Phase III trials for this compound (CLEAR 1, CLEAR 2, and CRYSTAL) included patients with gout who had an inadequate response to xanthine oxidase inhibitors (XOIs).[3][7][8] Key inclusion criteria related to renal function generally required patients to have an estimated creatinine clearance (eCrCl) of ≥30 mL/min.[2][5] Patients with severe renal impairment, those on dialysis, or who had received a kidney transplant were typically excluded.[5] For instance, in the CLEAR 1 and CLEAR 2 studies, patients on at least 300 mg of allopurinol (or 200 mg for those with moderate renal impairment) were included.[3][8]
Q3: What were the most common renal-related adverse events observed in this compound clinical trials?
A3: The most frequently reported renal-related adverse event in this compound clinical trials was an increase in serum creatinine.[3][9] Other reported renal adverse events included renal failure, and nephrolithiasis (kidney stones).[1][6] The incidence of these events was generally dose-dependent, with a higher frequency observed at the 400 mg dose compared to the 200 mg dose.[3][9]
Q4: How was the risk of kidney stones mitigated in this compound clinical trials?
A4: Several strategies were employed to mitigate the risk of kidney stones in this compound clinical trials. A primary strategy was the co-administration of this compound with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat.[1][7] This combination therapy provides a dual mechanism of action: the XOI reduces the production of uric acid, while this compound increases its renal excretion.[1] This approach helps to lower the overall uric acid load in the body and, consequently, the concentration in the urine. Additionally, trial protocols encouraged patients to maintain adequate hydration, often advising a daily fluid intake of at least 2 liters.[6]
Q5: Is this compound recommended for use as a monotherapy?
A5: No, this compound is not recommended for use as a monotherapy.[6] Clinical trials demonstrated that this compound monotherapy, particularly at higher doses (400 mg), is associated with a significantly increased risk of renal-related adverse events, including acute renal failure.[6] Therefore, it is indicated for use only in combination with a xanthine oxidase inhibitor.
Troubleshooting Guides
Issue: A significant number of subjects in our preclinical animal study are developing crystalluria and renal calculi after administration of a novel URAT1 inhibitor.
Troubleshooting Steps:
-
Assess Hydration Status: Ensure that the animals have free and continuous access to water. Dehydration can significantly increase the risk of crystal precipitation. Consider implementing a protocol to monitor and quantify water intake.
-
Evaluate Urine pH: Uric acid is more soluble in alkaline urine.[6] Measure the urine pH of the study animals. If the urine is consistently acidic, consider strategies to increase urinary pH, such as dietary modifications or the administration of alkalinizing agents like sodium bicarbonate or potassium citrate.
-
Dose-Response Assessment: The risk of nephrolithiasis with uricosuric agents is often dose-dependent.[9] If not already done, conduct a dose-ranging study to identify the minimal effective dose of your compound that produces the desired serum uric acid lowering effect with the lowest incidence of renal adverse events.
-
Combination Therapy: Mimicking the clinical strategy for this compound, consider co-administering your URAT1 inhibitor with a xanthine oxidase inhibitor. This can reduce the overall urinary excretion of uric acid, thereby lowering the risk of stone formation.
Issue: We are observing a higher-than-expected incidence of serum creatinine elevations in our early-phase clinical trial of a uricosuric agent.
Troubleshooting Steps:
-
Review Inclusion/Exclusion Criteria: Re-evaluate the renal function criteria for trial enrollment. Ensure that participants with pre-existing moderate to severe renal impairment are appropriately excluded. The this compound trials, for example, had specific eCrCl cutoff values.[2][5]
-
Hydration Protocol Adherence: Verify that participants are adhering to the recommended fluid intake. Implement measures to reinforce the importance of hydration, such as patient diaries or regular reminders from study staff.
-
Concomitant Medications Review: Certain medications can affect renal function. Conduct a thorough review of all concomitant medications to identify any potentially nephrotoxic agents or drugs that could alter the pharmacokinetics of your investigational product.
-
Frequency of Monitoring: Increase the frequency of serum creatinine monitoring, especially during the initial phase of treatment, to detect any changes promptly. Early detection allows for timely intervention, such as dose adjustment or temporary discontinuation of the drug.
Data Presentation
Table 1: Patient Demographics and Baseline Characteristics in Pivotal this compound Phase III Trials
| Characteristic | CLEAR 1 (NCT01510158)[3][8] | CLEAR 2 (NCT01493531)[3] | CRYSTAL (NCT01510769)[1] |
| Number of Patients (Randomized) | 603 | 610 | 324 |
| Mean Age (years) | 51.9 | 51.2 | 54.1 |
| Male (%) | 94.0 | 96.2 | 95.4 |
| Mean Duration of Gout (years) | 11.8 | 11.5 | 14.7 |
| Mean Baseline Serum Uric Acid (mg/dL) | 6.94 | 6.9 | 8.7 (screening) |
| Mean Baseline eCrCl (mL/min) | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Co-administered XOI | Allopurinol | Allopurinol | Febuxostat |
Table 2: Incidence of Renal-Related Adverse Events and Nephrolithiasis in Pivotal this compound Phase III Trials (%)
| Adverse Event | CLEAR 1[7] | CLEAR 2[7] | CRYSTAL[7] |
| Treatment Arm | Placebo + Allo | This compound 200mg + Allo | This compound 400mg + Allo |
| Any Renal-Related AE | 5.9 | 5.9 | 15.0 |
| Nephrolithiasis (Kidney Stones) | 2.0 | 1.0 | 2.5 |
| Serum Creatinine Elevation ≥1.5x Baseline | 3.4 | 5.9 | 15.0 |
Allo = Allopurinol, Feb = Febuxostat
Experimental Protocols
Renal Safety Assessment in this compound Phase III Trials
The renal safety of this compound was a primary focus of the Phase III clinical trial program. The following methodologies were employed to monitor and assess renal function:
1. Laboratory Monitoring:
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Blood samples were collected at screening, baseline, and at regular intervals throughout the studies (e.g., monthly) to monitor serum creatinine and BUN levels.[1][3] An increase in serum creatinine of ≥1.5 times the baseline value was a predefined adverse event of special interest.[3]
-
Estimated Creatinine Clearance (eCrCl): The Cockcroft-Gault formula was used to calculate eCrCl at baseline and throughout the trials to assess overall kidney function.
-
Urinalysis: Routine urinalysis was performed to check for abnormalities such as hematuria, proteinuria, and crystalluria.
2. Adverse Event Reporting:
-
All renal-related adverse events (AEs) were recorded and coded using the Medical Dictionary for Regulatory Activities (MedDRA).[1] AEs of special interest included a customized list of renal and urinary disorder terms.[9]
-
Serious adverse events (SAEs) related to renal function, such as acute renal failure, were subject to expedited reporting to regulatory authorities.
3. Management of Renal Adverse Events:
-
The trial protocols included specific guidelines for managing elevations in serum creatinine. This could involve repeat testing, temporary interruption of the study drug, dose reduction, or permanent discontinuation, depending on the severity and persistence of the elevation.
Mandatory Visualizations
Caption: Mechanism of action of this compound and Xanthine Oxidase Inhibitors.
Caption: Generalized experimental workflow for this compound Phase III clinical trials.
Caption: Logical relationship between this compound administration and kidney stone risk mitigation.
References
- 1. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety during extended treatment of this compound in combination with febuxostat in patients with tophaceous gout: CRYSTAL extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. dovepress.com [dovepress.com]
- 7. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Patient Hydration in Lesinurad Clinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on implementing and managing patient hydration protocols during clinical studies of Lesinurad. Adherence to these protocols is critical for mitigating the risk of renal-related adverse events.
Frequently Asked Questions (FAQs)
Q1: Why is patient hydration a critical component of this compound clinical studies?
A1: this compound functions by inhibiting the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the renal tubules.[1][2][3] This inhibition increases the renal excretion of uric acid, which can lead to microcrystallization of uric acid in the renal tubules, potentially causing kidney stones or changes in kidney function.[4] Maintaining adequate hydration helps to increase urine flow and reduce the concentration of uric acid in the urine, thereby minimizing the risk of crystal formation and related renal adverse events.[5][6][7]
Q2: What is the recommended daily fluid intake for patients in this compound clinical trials?
A2: Patients enrolled in this compound clinical trials are consistently encouraged to maintain a fluid intake of at least 2 liters per day.[4][8][9][10] This recommendation is in line with the American College of Rheumatology guidelines for the management of gout.[4][9]
Q3: What types of fluids are recommended for patient hydration?
A3: Water is the most recommended fluid for hydration.[5][6][7] Patients should be advised to avoid sugary drinks, such as sodas and fruit juices high in fructose, as these can increase uric acid levels.[5][7] Unsweetened beverages and low-fat dairy products may also be beneficial.[5][7]
Q4: How should this compound be administered in relation to food and water?
A4: this compound should be taken once daily in the morning with food and a glass of water.[4][8][11] Co-administration with food improves the serum uric acid-lowering effect of the drug.[11]
Q5: What are the potential renal-related adverse events associated with this compound?
A5: The primary renal-related adverse events observed in clinical trials include elevations in serum creatinine, renal-related adverse reactions, and kidney stones.[2][4][12][13] These events were more frequent at higher doses of this compound.[4][12]
Troubleshooting Guide
Q1: A study participant's serum creatinine has increased to ≥1.5 times their baseline level. What steps should be taken?
A1:
-
Immediate Action: The patient's hydration status should be immediately assessed. Reinforce the importance of maintaining a daily fluid intake of at least 2 liters.
-
Monitoring: Increase the frequency of serum creatinine monitoring.[8]
-
Investigation: Investigate other potential causes of elevated creatinine, such as concomitant medications (e.g., NSAIDs) or underlying comorbidities.[4]
-
Dose Interruption: For serum creatinine levels greater than 2 times the pretreatment level, therapy should be interrupted. Restarting therapy should only be considered after another explanation for the serum creatinine abnormality has been identified.[8]
-
Discontinuation: If the estimated creatinine clearance (eCrCl) persistently falls below 45 mL/min, discontinuation of this compound should be considered.[8][12]
Q2: A patient reports symptoms of acute uric acid nephropathy, such as flank pain, nausea, or vomiting. What is the appropriate response?
A2:
-
Immediate Assessment: Promptly assess the patient's serum creatinine levels.[8]
-
Hydration: Ensure the patient is well-hydrated. Intravenous hydration may be considered if the patient is unable to tolerate oral fluids.
-
Medical Evaluation: The patient should undergo a thorough medical evaluation to rule out other causes and to manage the symptoms.
-
Study Medication: The investigator should decide whether to interrupt or discontinue the study medication based on the severity of the symptoms and the clinical assessment.
Q3: How should a patient who is non-compliant with the hydration protocol be managed?
A3:
-
Education: Re-educate the patient on the critical role of hydration in preventing potential kidney-related side effects of this compound.[4][5][6]
-
Practical Strategies: Work with the patient to develop practical strategies to increase their fluid intake, such as setting reminders, carrying a water bottle, and incorporating hydrating foods into their diet.
-
Monitoring: Increase the frequency of monitoring for signs of dehydration and changes in renal function for this patient.
-
Documentation: Document all instances of non-compliance and the counseling provided.
Quantitative Data Summary
The following table summarizes the incidence of renal-related adverse events in the pivotal Phase III clinical trials of this compound in combination with a xanthine oxidase inhibitor (XOI).
| Adverse Event Category | Placebo + XOI | This compound 200 mg + XOI | This compound 400 mg + XOI |
| Renal-Related AEs (Overall) | |||
| CRYSTAL Study (with Febuxostat)[4] | 5.5% | 8.5% | 10.1% |
| CLEAR 2 Study (with Allopurinol)[9] | 4.9% | 5.9% | 15.0% |
| Serum Creatinine Elevation ≥1.5x Baseline | |||
| CRYSTAL Study (with Febuxostat)[4] | 2.8% | 4.7% | 10.1% |
| CLEAR 2 Study (with Allopurinol)[9] | 3.4% | 5.9% | 15.0% |
| Kidney Stone TEAEs | |||
| CRYSTAL Study (with Febuxostat)[4] | 3.7% | 0.9% | 1.8% |
| CLEAR 1 Study (with Allopurinol)[11] | 2.0% | 1.0% | 2.5% |
Experimental Protocols
Protocol: Patient Hydration Monitoring and Management
1. Objective: To ensure adequate hydration in all study participants receiving this compound to minimize the risk of renal-related adverse events.
2. Materials:
- Patient educational materials on hydration.
- Urine specific gravity test strips or refractometer.
- Blood collection tubes for serum creatinine measurement.
- Patient diary for fluid intake tracking.
3. Procedure:
Visualizations
Caption: Mechanism of this compound and the rationale for hydration.
Caption: Experimental workflow for patient hydration protocol.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 Best and Worst Foods for Gout: A Simple Guide to Lower Uric Acid | National Kidney Foundation [kidney.org]
- 6. Gout remedies: 10 natural treatments and home remedies [medicalnewstoday.com]
- 7. arthritis.org [arthritis.org]
- 8. drugs.com [drugs.com]
- 9. This compound in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: what the nephrologist should know - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Dual-Mechanism Approach of Lesinurad with Allopurinol for Hyperuricemia in Gout
A Comparative Guide for Researchers and Drug Development Professionals
The management of hyperuricemia in patients with gout often requires a multi-faceted therapeutic approach. The combination of Lesinurad and allopurinol represents a dual-mechanism strategy, targeting both the production and excretion of uric acid. This guide provides a comprehensive comparison of this compound in combination with allopurinol versus allopurinol monotherapy, supported by key experimental data from pivotal clinical trials.
Dual Mechanism of Action
The synergistic effect of combining this compound and allopurinol stems from their distinct and complementary mechanisms of action.
-
Allopurinol , a cornerstone in gout therapy, is a xanthine oxidase inhibitor.[1][2] It acts by blocking the enzymatic conversion of hypoxanthine to xanthine and subsequently to uric acid, thereby reducing the overall production of uric acid in the body.[1][2][3] Its active metabolite, oxypurinol, also contributes to the inhibition of xanthine oxidase.[1][4]
-
This compound is a selective uric acid reabsorption inhibitor (SURI).[5][6] It primarily targets the uric acid transporter 1 (URAT1) and, to a lesser extent, the organic anion transporter 4 (OAT4), both located in the proximal tubule of the kidneys.[5][7] By inhibiting these transporters, this compound promotes the excretion of uric acid in the urine, consequently lowering serum uric acid (sUA) levels.[5][7]
The combination of these two agents provides a comprehensive approach to managing hyperuricemia by simultaneously decreasing uric acid production and increasing its renal clearance.[5][8]
Comparative Efficacy: Clinical Trial Data
The efficacy of this compound in combination with a xanthine oxidase inhibitor has been rigorously evaluated in several Phase III, multicenter, randomized, double-blind, placebo-controlled clinical trials, namely CLEAR 1, CLEAR 2, and CRYSTAL.[1][2][9] These studies provide robust quantitative data on the superiority of the combination therapy in achieving target sUA levels.
Serum Uric Acid (sUA) Level Reduction
A primary endpoint in these trials was the proportion of patients achieving a target sUA level of <6.0 mg/dL or <5.0 mg/dL.[1][2][9] The data consistently demonstrate a significantly higher percentage of patients reaching these targets with the combination therapy compared to monotherapy.
Table 1: Proportion of Patients Achieving sUA Target at Month 6 in CLEAR 1 & CLEAR 2 Trials [2][7][8]
| Treatment Group | CLEAR 1: % of Patients with sUA <6.0 mg/dL | CLEAR 2: % of Patients with sUA <6.0 mg/dL |
| Allopurinol + Placebo | 27.9% | 23.3% |
| Allopurinol + this compound 200 mg | 54.2% (p < 0.0001) | 55.4% (p < 0.0001) |
| Allopurinol + this compound 400 mg | 59.2% (p < 0.0001) | 66.5% (p < 0.0001) |
Table 2: Proportion of Patients Achieving sUA Target at Month 6 in the CRYSTAL Trial (with Febuxostat) [1][9]
| Treatment Group | % of Patients with sUA <5.0 mg/dL |
| Febuxostat + Placebo | 46.8% |
| Febuxostat + this compound 200 mg | 56.6% (p=0.13) |
| Febuxostat + this compound 400 mg | 76.1% (p < 0.0001) |
Safety and Tolerability
The safety profile of the combination therapy has been extensively studied. In the CLEAR 1 and CLEAR 2 trials, the adverse event profile of this compound 200 mg in combination with allopurinol was comparable to allopurinol alone.[2] However, a higher incidence of predominantly reversible elevations in serum creatinine was observed with the combination therapy, particularly at the 400 mg dose of this compound.[2][7]
Table 3: Key Safety Findings from the CLEAR 2 Trial [7]
| Adverse Event | Allopurinol + Placebo | Allopurinol + this compound 200 mg | Allopurinol + this compound 400 mg |
| Renal-related Adverse Events | 4.9% | 5.9% | 15.0% |
| Serum Creatinine Elevation (≥1.5x baseline) | 3.4% | 5.9% | 15.0% |
| Serious Treatment-Emergent Adverse Events | 3.9% | 4.4% | 9.5% |
Experimental Protocols
The validation of the dual mechanism of action of this compound with allopurinol is underpinned by rigorous experimental methodologies, both in vitro and in clinical settings.
In Vitro Inhibition Assays
This compound Inhibition of URAT1 and OAT4
The inhibitory activity of this compound on URAT1 and OAT4 is typically assessed using cell-based transport assays.[5]
-
Cell Culture: Human embryonic kidney (HEK-293) cells are transiently transfected to express the human URAT1 or OAT4 transporter proteins.[5]
-
Urate Transport Measurement: The transfected cells are incubated with a radiolabeled uric acid substrate (e.g., [14C]uric acid).[10]
-
Inhibition Assessment: Various concentrations of this compound are added to the incubation medium to determine the dose-dependent inhibition of uric acid uptake by the cells.
-
Data Analysis: The concentration of this compound that inhibits 50% of the uric acid transport (IC50) is calculated to quantify its potency. This compound has been shown to inhibit URAT1 and OAT4 with IC50 values of 7.1 μM and 5.5 μM, respectively.
Allopurinol Inhibition of Xanthine Oxidase
The inhibitory effect of allopurinol on xanthine oxidase is determined by measuring the reduction in the enzyme's catalytic activity.[11]
-
Enzyme Reaction: A reaction mixture is prepared containing xanthine oxidase, its substrate (xanthine), and a buffer solution.[11][12]
-
Inhibitor Addition: Allopurinol is added to the reaction mixture at various concentrations.
-
Product Measurement: The rate of formation of uric acid, the product of the enzymatic reaction, is measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (typically around 295 nm).[12]
-
Data Analysis: The inhibitory activity is calculated as the percentage reduction in uric acid formation in the presence of allopurinol compared to a control without the inhibitor.
Clinical Trial Protocols: CLEAR 1 & 2
The CLEAR 1 and CLEAR 2 trials were designed to evaluate the efficacy and safety of this compound in combination with allopurinol in patients with gout who had an inadequate response to allopurinol alone.[2][8]
-
Patient Population: The studies enrolled adult patients with a diagnosis of gout who were on a stable dose of allopurinol (≥300 mg/day, or ≥200 mg/day for those with moderate renal impairment) but still had a serum uric acid level ≥6.5 mg/dL.[2][8] Participants also had a history of at least two gout flares in the preceding 12 months.[2][8]
-
Study Design: These were 12-month, randomized, double-blind, placebo-controlled studies.[2][8] Patients were randomized to receive this compound (200 mg or 400 mg once daily) or a placebo, in addition to their ongoing allopurinol therapy.[2][8]
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a target sUA level of <6.0 mg/dL at month 6.[2][8]
-
Secondary Endpoints: Key secondary endpoints included the average rate of gout flares requiring treatment and the proportion of patients with complete resolution of one or more tophi.[2][8]
-
Safety Assessments: Safety was monitored through the recording of adverse events, laboratory tests (including serum creatinine), and vital signs throughout the study.[2][8]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Dual mechanism of action of this compound and Allopurinol.
Caption: CLEAR 1 & 2 clinical trial workflow.
Caption: Logical relationship of the dual-action therapy.
References
- 1. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of this compound in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. public.pensoft.net [public.pensoft.net]
- 12. herbmedpharmacol.com [herbmedpharmacol.com]
A Bayesian Network Meta-Analysis of Lesinurad for Gout: An Evidence-Based Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lesinurad's efficacy and safety profile in the management of hyperuricemia associated with gout, based on a Bayesian network meta-analysis of pivotal clinical trials. The data presented herein is intended to inform research and development decisions by offering an objective analysis of this compound in comparison to standard-of-care treatments.
Mechanism of Action: A Dual Inhibition Approach
This compound is a selective uric acid reabsorption inhibitor (SURI) that targets the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidneys.[1][2][3][4] By inhibiting these transporters, this compound blocks the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby increasing its excretion in the urine and lowering serum uric acid (sUA) levels.[1][2][3] This mechanism of action provides a complementary approach to xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat, which reduce the production of uric acid.
References
- 1. This compound | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Zurampic (DSC) (this compound [DSC]) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
A Comparative Safety Analysis of Lesinurad at 200 mg and 400 mg Doses in the Management of Hyperuricemia in Gout
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of 200 mg and 400 mg doses of Lesinurad, a selective uric acid reabsorption inhibitor (SURI), based on data from pivotal Phase III clinical trials. This document is intended to inform research, scientific, and drug development professionals about the dose-dependent safety considerations of this compound when used as an adjunct therapy for hyperuricemia in patients with gout.
Executive Summary
This compound, in combination with a xanthine oxidase inhibitor (XOI), has been evaluated for its efficacy and safety in lowering serum uric acid (sUA) levels in patients with gout who have not achieved target sUA levels with an XOI alone. Clinical data from the CLEAR 1, CLEAR 2, and CRYSTAL trials demonstrate that while both 200 mg and 400 mg doses of this compound are effective, the 400 mg dose is associated with a notably higher incidence of adverse events, particularly renal-related events. Consequently, the approved and commercialized dose is 200 mg once daily.[1] This guide will delve into the quantitative differences in the safety profiles of these two doses.
Data Presentation: Comparative Safety Profiles
The following tables summarize the key safety findings from the pivotal Phase III clinical trials comparing this compound 200 mg and 400 mg, both in combination with an XOI.
Table 1: Overall Adverse Events (AEs) and Discontinuations
| Safety Endpoint | This compound 200 mg + XOI | This compound 400 mg + XOI | Placebo + XOI | Source(s) |
| Incidence of Any AE | 76% | 80% | 70% | [2] |
| Serious AEs | 4-6% | 8-9% | 4-6% | [2] |
| Discontinuation due to AEs | 6% | 9% | 5% | [2] |
Table 2: Renal-Related Adverse Events
| Safety Endpoint | This compound 200 mg + XOI | This compound 400 mg + XOI | Placebo + XOI | Source(s) |
| Any Renal-Related AE | 5.7% | 11.8% | 4.5% | [3] |
| Serum Creatinine Elevation ≥1.5x Baseline | 5.7% | 14.3% | 2.3% | [3] |
| Serum Creatinine Elevation ≥2.0x Baseline | 1.8% | 6.7% | 0% | [3] |
| Kidney Stones (CLEAR 1) | 1.0% | 2.5% | 2.0% | [1] |
| Kidney Stones (CLEAR 2) | 0% | 3.0% | 0.5% | [1] |
| Kidney Stones (CRYSTAL) | 0.9% | 1.8% | 3.7% | [1] |
| Serious Renal-Related AEs | 0% | 1.3% | 0.5% | [3] |
Table 3: Cardiovascular Safety (Major Adverse Cardiovascular Events - MACE)
| Safety Endpoint | This compound 200 mg + XOI | This compound 400 mg + XOI | Placebo + XOI | Source(s) |
| Number of Patients with MACE | 4 | 8 | 3 | [3] |
| Incidence Rate per 100 Person-Years | 1.0 | 1.9 | 0.7 | [3] |
| Deaths (Controlled Period) | 2 | 4 | 0 | [2] |
Experimental Protocols
The safety and efficacy data for this compound were primarily derived from three pivotal Phase III, randomized, double-blind, placebo-controlled clinical trials: CLEAR 1, CLEAR 2, and CRYSTAL.
CLEAR 1 and CLEAR 2 Studies
-
Objective: To evaluate the efficacy and safety of this compound in combination with allopurinol in patients with gout who had an inadequate response to allopurinol alone.[6][7]
-
Study Design: 12-month, multicenter, randomized, double-blind, placebo-controlled trials.[6][7]
-
Patient Population: Patients with a diagnosis of gout, a history of at least two gout flares in the prior 12 months, and a serum uric acid level of ≥6.5 mg/dL at screening while on a stable dose of allopurinol (≥300 mg/day, or ≥200 mg/day for moderate renal impairment).[6][7]
-
Treatment Arms:
-
Primary Endpoint: Proportion of patients achieving a target sUA level of <6.0 mg/dL at month 6.[6][7]
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, and clinical laboratory tests (including serum creatinine) throughout the study.[6][7]
CRYSTAL Study
-
Objective: To investigate the efficacy and safety of this compound in combination with febuxostat in patients with tophaceous gout.[8]
-
Study Design: 12-month, multicenter, randomized, double-blind, placebo-controlled trial.[8]
-
Patient Population: Patients with tophaceous gout and a serum urate level of ≥8.0 mg/dL (or ≥6.0 mg/dL if on urate-lowering therapy) at screening, with at least one measurable tophus.[2]
-
Treatment Arms:
-
This compound 200 mg once daily + febuxostat 80 mg
-
This compound 400 mg once daily + febuxostat 80 mg
-
Placebo once daily + febuxostat 80 mg[2]
-
-
Primary Endpoint: Proportion of patients achieving a target sUA level of <5.0 mg/dL at month 6.[2]
-
Safety Assessments: Similar to the CLEAR studies, safety was assessed through the monitoring of AEs, SAEs, and regular laboratory evaluations.[8]
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the renal proximal tubule.
Experimental Workflow of Pivotal Phase III Trials
Caption: High-level workflow of the CLEAR and CRYSTAL Phase III clinical trials.
Conclusion
The available clinical trial data consistently demonstrate a dose-dependent increase in adverse events with this compound, particularly concerning renal function. The 400 mg dose, while showing greater efficacy in reducing serum uric acid levels, is associated with a clinically significant higher risk of renal-related adverse events, including elevations in serum creatinine, and a higher rate of treatment discontinuation due to adverse events compared to the 200 mg dose. The safety profile of this compound 200 mg in combination with a xanthine oxidase inhibitor is generally comparable to that of a xanthine oxidase inhibitor alone, with the exception of a higher incidence of predominantly reversible serum creatinine elevations.[6][7][9] These findings underscore the rationale for the selection of the 200 mg dose of this compound for the treatment of hyperuricemia in patients with gout.
References
- 1. This compound Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety during extended treatment of this compound in combination with febuxostat in patients with tophaceous gout: CRYSTAL extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of this compound in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound in combination with allopurinol: results of a phase 2, randomised, double-blind study in patients with gout with an inadequate response to allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Fluorouracil, leucovorin, and irinotecan plus cetuximab treatment and RAS mutations in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality of life analysis in patients with KRAS wild-type metastatic colorectal cancer treated first-line with cetuximab plus irinotecan, fluorouracil and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Uricosuric Power of Lesinurad: A Comparative Guide to its Effect on Fractional Excretion of Uric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of lesinurad's effect on the fractional excretion of uric acid (FEUA), a key measure of how effectively the kidneys clear uric acid from the blood. This compound, a selective uric acid reabsorption inhibitor (SURI), offers a targeted approach to managing hyperuricemia, the hallmark of gout. This document delves into the experimental data validating its mechanism, compares its performance with other urate-lowering therapies, and provides detailed insights into its clinical application.
Mechanism of Action: Targeting Uric Acid Reabsorption
This compound exerts its effect by specifically inhibiting two key transporters in the proximal tubule of the kidneys: uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4).[1][2] These transporters are responsible for the majority of uric acid reabsorption back into the bloodstream. By blocking these transporters, this compound increases the amount of uric acid excreted in the urine, thereby lowering serum uric acid (sUA) levels.[3][4] This targeted action provides a complementary mechanism to xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat, which work by reducing the production of uric acid.[3][5]
The diagram below illustrates the mechanism of action of this compound in the renal proximal tubule epithelial cell.
Caption: this compound inhibits URAT1 and OAT4, increasing uric acid excretion.
Comparative Efficacy: this compound in Combination Therapy
Clinical trials have consistently demonstrated that this compound, when used in combination with a xanthine oxidase inhibitor, is more effective at lowering serum uric acid levels than an XOI alone.[5][6][7] This dual-mechanism approach addresses both the overproduction and underexcretion of uric acid, the two primary causes of hyperuricemia.
Key Clinical Trial Data
The pivotal Phase III clinical trials—CLEAR 1, CLEAR 2, and CRYSTAL—provide robust evidence of this compound's efficacy.
Table 1: Efficacy of this compound in Combination with Allopurinol (CLEAR 1 & CLEAR 2 Trials)
| Outcome (at Month 6) | Allopurinol + Placebo | Allopurinol + this compound 200 mg | Allopurinol + this compound 400 mg |
| CLEAR 1 | |||
| Patients Achieving sUA <6.0 mg/dL | 27.9% | 54.2% (P < 0.0001) | 59.2% (P < 0.0001) |
| CLEAR 2 | |||
| Patients Achieving sUA <6.0 mg/dL | 23.3% | 55.4% (P < 0.0001) | 66.5% (P < 0.0001) |
Data sourced from Saag KG, et al. Arthritis Rheumatol. 2017 and Bardin T, et al. Ann Rheum Dis. 2017.[6][7]
Table 2: Efficacy of this compound in Combination with Febuxostat (CRYSTAL Trial)
| Outcome (at Month 6) | Febuxostat + Placebo | Febuxostat + this compound 200 mg | Febuxostat + this compound 400 mg |
| Patients Achieving sUA <5.0 mg/dL | 46.8% | 56.6% | 76.1% (P < 0.0001) |
| Mean % Reduction in Target Tophi Area (Month 12) | 28.3% | 50.1% (P < 0.05) | 52.9% (P < 0.01) |
Data sourced from Dalbeth N, et al. Arthritis Rheumatol. 2017.[3]
Comparison with Other Uricosuric Agents
While direct head-to-head trials are limited, in-vitro studies and clinical observations allow for a comparison of this compound with other uricosuric agents like probenecid and benzbromarone.
Table 3: In-Vitro Comparison of Uricosuric Agents
| Feature | This compound | Probenecid | Benzbromarone |
| Primary Targets | URAT1, OAT4 | URAT1, OAT1, OAT3 | URAT1 |
| URAT1 Inhibition (IC50) | ~7.1 µM | ~73.6 µM | Potent inhibitor |
| OAT4 Inhibition (IC50) | ~7.0 µM | Inhibits | Does not inhibit |
| Potential for Drug-Drug Interactions | Low (does not significantly inhibit OAT1/OAT3 at therapeutic doses) | High (inhibits OAT1/OAT3) | Low |
| Risk of Hepatotoxicity | Low | Low | Higher (not available in the US) |
Data compiled from multiple sources.[1][8]
Experimental Protocols
A crucial aspect of validating this compound's effect is the accurate measurement of the fractional excretion of uric acid. While specific, detailed standard operating procedures from the pivotal clinical trials are not publicly available, the following outlines a standard, validated methodology for this key experiment.
Measurement of Fractional Excretion of Uric Acid (FEUA)
Objective: To determine the percentage of uric acid filtered by the glomeruli that is excreted in the urine.
Formula: FEUA (%) = [(Urine Uric Acid x Serum Creatinine) / (Serum Uric Acid x Urine Creatinine)] x 100
Experimental Workflow:
Caption: Workflow for measuring fractional excretion of uric acid (FEUA).
Detailed Methodologies:
-
Patient Preparation and Sample Collection:
-
24-Hour Urine Collection: Patients are instructed to begin the collection at a specific time by first emptying their bladder and discarding this urine. All subsequent urine for the next 24 hours is collected in a provided container, which is kept refrigerated or on ice. The collection is completed with a final voiding at the same time the following day. The total volume of the collected urine is recorded.
-
Blood Sample Collection: A venous blood sample is collected into a serum separator tube during the 24-hour urine collection period.
-
-
Sample Processing:
-
Urine: The 24-hour urine collection is thoroughly mixed, and an aliquot is taken for analysis.
-
Blood: The blood sample is centrifuged to separate the serum from the cellular components.
-
-
Bioanalytical Analysis:
-
Uric Acid Measurement: Uric acid concentrations in both serum and urine are typically determined using a uricase-based enzymatic colorimetric assay. In this method, uricase catalyzes the oxidation of uric acid to allantoin, producing hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the uric acid concentration.
-
Creatinine Measurement: Serum and urine creatinine levels are commonly measured using the Jaffe reaction (alkaline picrate method) or an enzymatic method.
-
Conclusion
The available data strongly validate the effect of this compound on increasing the fractional excretion of uric acid. Its targeted mechanism of action, inhibiting URAT1 and OAT4, provides a valuable therapeutic option, particularly in combination with xanthine oxidase inhibitors, for patients with gout who are unable to reach their target serum uric acid levels with XOI monotherapy. The well-documented efficacy and favorable safety profile, especially at the 200 mg dose, make this compound a significant tool in the management of hyperuricemia. Further research and head-to-head comparative trials will continue to refine its position in the therapeutic landscape for gout.
References
- 1. Uric Acid 24 Hour Urine - BCHS [bchsys.org]
- 2. Simultaneous determination of creatinine and uric acid in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of uric acid and creatinine in human urine using hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fractional clearance of urate: validation of measurement in spot-urine samples in healthy subjects and gouty patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. biolabo.fr [biolabo.fr]
- 7. Efficacy and safety during extended treatment of this compound in combination with febuxostat in patients with tophaceous gout: CRYSTAL extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medichem-me.com [medichem-me.com]
Safety Operating Guide
Proper Disposal Procedures for Lesinurad: A Guide for Laboratory Professionals
The proper disposal of Lesinurad, a selective uric acid reabsorption inhibitor, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, specific handling and disposal protocols must be followed.[1][2] This guide provides essential logistical and safety information for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Before handling or disposing of this compound, it is crucial to be aware of its hazard classifications. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.
| Hazard Classification | Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Effects on or via Lactation | H362 | May cause harm to breast-fed children.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol for this compound
Adherence to a systematic disposal procedure is mandatory to mitigate risks. The primary recommended disposal method for this compound and its contaminated materials is incineration by an accredited and approved disposal contractor.[1]
Step 1: Consult Institutional and Regulatory Guidelines Before proceeding with disposal, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department.[3] Disposal procedures must be in strict accordance with all applicable local, state, and national legislation.[1] While discarded this compound is not typically considered a "hazardous waste" under the Resource Conservation and Recovery Act (RCRA), 40 CFR 261, state regulations may be more stringent.[1][4][5]
Step 2: Segregate and Collect Waste Segregate all this compound waste, including unused or expired tablets, contaminated lab materials, and personal protective equipment (PPE), from other laboratory waste streams. Use designated, clearly labeled, and sealed waste containers to prevent accidental exposure or release into the environment.[6]
Step 3: Prepare for Disposal
-
Solid Waste: Do not crush tablets or capsules.[7] Place tablets, capsules, and contaminated solids directly into the designated hazardous waste container.[8] For spills, avoid dust generation and transfer the spilled material to a suitable container for disposal.[1]
-
Empty Containers: Empty containers will retain product residue and must be handled with the same precautions.[1] Do not discard them in the regular trash unless they have been properly decontaminated according to EHS-approved procedures.
-
Contaminated Materials: Any items that have come into contact with this compound, such as gloves, bench paper, or cleaning materials, must be disposed of as hazardous waste along with the primary substance.[6]
Step 4: Arrange for Professional Disposal Contact your institution's EHS department or a contracted accredited disposal vendor to arrange for the pickup and transport of the this compound waste.[3] The waste will be transported for final disposal, which should be incineration at a permitted facility.[1][3]
Step 5: Maintain Documentation Keep meticulous records of the waste generated, including quantities and disposal dates. A certificate of destruction should be obtained from the disposal vendor and kept on file for a minimum of three years, or as required by your institution and local regulations.[3]
Prohibited Disposal Methods
To prevent environmental contamination and ensure safety, the following disposal methods are strictly prohibited:
-
Do Not Dispose in Drains: Never pour this compound waste, even in small quantities, down drains, sewers, or into any watercourses.[1]
-
Do Not Mix with General Trash: Do not place this compound waste in the regular or municipal trash.
-
Do Not Flush: Unless specifically instructed by regulatory guidelines for a particular pharmaceutical (which is not the case for this compound), do not flush it down the toilet.[9][10]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the disposal of this compound in a professional laboratory environment.
References
- 1. obaid.info [obaid.info]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Hazardous Waste Compliance In Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 9. dea.gov [dea.gov]
- 10. fda.gov [fda.gov]
Essential Safety and Logistical Information for Handling Lesinurad
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of active pharmaceutical ingredients (APIs) like Lesinurad is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and maintain a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a selective uric acid reabsorption inhibitor. While specific occupational exposure limits (OELs) are not publicly available, it is prudent to treat this compound as a potent compound due to its biological activity. The primary routes of occupational exposure are inhalation of airborne powder and dermal contact. A Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent direct contact with this compound. The following table summarizes the recommended PPE for handling this compound powder.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashes or powder aerosolization. |
| Hand Protection | Nitrile or other chemical-resistant gloves. Double-gloving is recommended, especially during weighing and transfer operations. |
| Body Protection | A disposable lab coat or gown with long sleeves and tight-fitting cuffs. For larger quantities or in case of potential for significant aerosolization, a disposable coverall is recommended. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, a properly fitted N95 or FFP2 respirator may be sufficient. For larger quantities or in situations with a higher potential for aerosol generation, a powered air-purifying respirator (PAPR) is recommended. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical for minimizing exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet.
-
Assemble all necessary PPE and inspect it for any defects.
-
Don the appropriate PPE in the correct order (e.g., gown, mask/respirator, goggles, gloves).
-
-
Handling:
-
When weighing the powdered compound, use a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.
-
If dissolving or creating a formulation, add the solvent to the this compound powder slowly to minimize dust generation.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transfers, and handle them in a manner that avoids creating dust.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).
-
Carefully doff PPE to avoid self-contamination, removing gloves last.
-
Dispose of all contaminated materials as outlined in the disposal plan.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its pharmacological activity warrants a cautious approach to disposal.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Should be collected in a clearly labeled, sealed container and disposed of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, gown) | Place in a sealed bag and dispose of as hazardous waste. |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a sealed, labeled, and compatible waste container. Dispose of through a licensed hazardous waste disposal company. Do not pour down the drain. |
Always adhere to your institution's specific waste disposal guidelines and consult with your environmental health and safety (EHS) department for clarification on local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
